8-Nitro-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMXDVKIYCUVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)[N+](=O)[O-])NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543903 | |
| Record name | 8-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39217-93-1 | |
| Record name | 8-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the regioselective nitration of 1,2,3,4-tetrahydroquinoline, a critical transformation in the synthesis of various pharmaceutical intermediates. The control of regioselectivity in the nitration of this scaffold is paramount, as the position of the nitro group dictates the subsequent functionalization and ultimately the biological activity of the target molecules. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles that govern the regioselective introduction of a nitro group onto the 1,2,3,4-tetrahydroquinoline core.
Introduction: The Importance of Regioselective Nitration
1,2,3,4-Tetrahydroquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of a wide range of biologically active compounds. The introduction of a nitro group onto the aromatic ring of tetrahydroquinoline provides a versatile handle for further chemical modifications, such as reduction to an amino group, which can then be elaborated into a variety of functionalities. The position of this nitro group is crucial, with the 6-nitro and 7-nitro isomers being of particular synthetic interest.
The regioselectivity of the nitration reaction is highly dependent on the nature of the nitrogen atom of the tetrahydroquinoline ring. Under acidic conditions, the secondary amine is protonated, leading to a deactivated ring system and directing the incoming electrophile to the 7-position. Conversely, protection of the nitrogen atom with an acyl group alters the electronic properties of the substrate, favoring nitration at the 6-position. This guide will detail the methodologies to selectively access both the 7-nitro and 6-nitro isomers.
Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline (Unprotected Nitrogen)
The direct nitration of 1,2,3,4-tetrahydroquinoline in a mixture of concentrated nitric and sulfuric acids consistently yields the 7-nitro isomer as the major product.[1][2] In this reaction, the strongly acidic medium protonates the nitrogen atom, and the resulting ammonium group acts as a meta-directing deactivating group.
Reaction Pathway and Mechanism
The mechanism involves the in-situ formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The electron-withdrawing ammonium group deactivates the aromatic ring towards electrophilic attack and directs the incoming nitronium ion to the positions meta to it, which are the 5- and 7-positions. Steric hindrance generally disfavors substitution at the 5-position, leading to the preferential formation of the 7-nitro isomer.
Experimental Protocol
A detailed experimental protocol for the synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline is as follows[1]:
-
Preparation of the Nitrating Mixture: A solution of nitric acid (99.5%, 4.80 g, 75.60 mmol) in concentrated sulfuric acid (15.00 mL) is prepared and kept cold.
-
Reaction Setup: Concentrated sulfuric acid (30.00 mL) is cooled to -10 °C in an ice/salt bath.
-
Addition of Reactants: 1,2,3,4-Tetrahydroquinoline (10.60 g, 75.60 mmol) and the prepared nitrating mixture are added simultaneously to the cooled sulfuric acid over a period of 1 hour, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: The mixture is stirred for 2.5 hours at -5 °C.
-
Work-up: The reaction mixture is poured over ice, and the pH is adjusted to 8-9 with the addition of sodium carbonate.
-
Isolation and Purification: The resulting solid is filtered and washed with water. The solid is then dissolved in dichloromethane, and the organic phase is washed with water, dried over magnesium sulfate, and evaporated to yield the product.
Quantitative Data
| Product | Reagents | Temperature | Time | Yield | Purity | Reference |
| 7-Nitro-1,2,3,4-tetrahydroquinoline | HNO₃ / H₂SO₄ | -10 °C to 10 °C | 2.5 h | 85% | 84% | [1] |
Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline (N-Protected)
Achieving high regioselectivity for the 6-nitro isomer requires the protection of the nitrogen atom of the tetrahydroquinoline ring. The introduction of an electron-withdrawing acyl group transforms the nitrogen into an ortho,para-directing deactivating group. This directs the nitration primarily to the 6- and 8-positions. Steric hindrance from the protecting group and the fused aliphatic ring generally disfavors substitution at the 8-position, leading to a high selectivity for the 6-nitro product. A thorough study on the nitration of N-protected tetrahydroquinoline derivatives has demonstrated that total regioselectivity for the 6-position can be achieved.[3][4]
Influence of N-Protecting Groups on Regioselectivity
The choice of the N-protecting group is critical in controlling the regioselectivity of the nitration. Various protecting groups have been explored, with N-trifluoroacetyl being particularly effective in directing the nitration to the 6-position. The strong electron-withdrawing nature of the trifluoroacetyl group significantly deactivates the aromatic ring, while its steric bulk hinders attack at the 8-position.
Experimental Protocols for N-Protected Tetrahydroquinoline Nitration
The following are representative protocols for the nitration of N-protected 1,2,3,4-tetrahydroquinoline derivatives.
3.2.1. Synthesis of N-Trifluoroacetyl-6-nitro-1,2,3,4-tetrahydroquinoline
This protocol has been shown to provide excellent regioselectivity for the 6-nitro isomer.
-
N-Protection: 1,2,3,4-Tetrahydroquinoline is reacted with trifluoroacetic anhydride to yield N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline.
-
Nitration: The N-trifluoroacetyl derivative is then subjected to nitration. A detailed NMR study has shown that the reaction conditions can be optimized to achieve high selectivity.[3]
-
Reaction Conditions: The nitration of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline is typically carried out at low temperatures (e.g., -25 °C to 0 °C) using a suitable nitrating agent.[3]
-
-
Deprotection: The trifluoroacetyl group can be removed under mild conditions to afford 6-nitro-1,2,3,4-tetrahydroquinoline.
Quantitative Data for Nitration of N-Protected Derivatives
A comprehensive study has been conducted on the nitration of various N-protected tetrahydroquinolines.[3][4] The results highlight the influence of the protecting group on the isomer distribution and overall yield.
| N-Protecting Group | Nitrating Agent | Temperature (°C) | Isomer Ratio (6-NO₂ : 7-NO₂ : 8-NO₂ : 5-NO₂) | Total Yield (%) | Reference |
| H (unprotected) | HNO₃ / H₂SO₄ | 0 | - : Major : - : - | High | [1][2] |
| Formyl | HNO₃ / Ac₂O | 0 | 90 : 10 : 0 : 0 | 85 | [3] |
| Acetyl | HNO₃ / Ac₂O | 0 | 85 : 15 : 0 : 0 | 90 | [3] |
| Trifluoroacetyl | HNO₃ / TFAA | -25 | >99 : <1 : 0 : 0 | 95 | [3] |
Note: The data in the table is a representative summary based on the available literature. For precise and detailed results, consulting the primary research article is recommended.[3]
Mechanistic Rationale for Regioselectivity
The regiochemical outcome of the nitration of 1,2,3,4-tetrahydroquinoline is a direct consequence of the electronic effects of the substituent on the nitrogen atom.
References
An In-depth Technical Guide on the Synthesis and Characterization of 8-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Nitro-1,2,3,4-tetrahydroquinoline, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details a reliable synthetic pathway, including experimental protocols, and presents a thorough characterization of the target molecule using various analytical techniques.
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The introduction of a nitro group onto the tetrahydroquinoline scaffold can profoundly influence its electronic properties and biological activity, making nitro-substituted tetrahydroquinolines attractive targets for synthetic and medicinal chemists. Among the various isomers, this compound presents a unique substitution pattern that can be exploited for further functionalization in drug discovery programs.
The direct nitration of 1,2,3,4-tetrahydroquinoline is often challenging due to the activating nature of the amino group, which can lead to a mixture of regioisomers and over-nitration. To achieve regioselective synthesis of the 8-nitro isomer, a protection-nitration-deprotection strategy is often employed. This guide focuses on a robust three-step synthesis commencing with the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with a trifluoroacetyl group. This is followed by the regioselective nitration at the 8-position and subsequent deprotection to yield the desired product.
Synthesis Pathway
The synthesis of this compound is accomplished through a three-step process designed to ensure high regioselectivity and yield. The overall workflow is depicted in the diagram below.
Figure 1: Three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline
-
To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.2 eq) dropwise.
-
Slowly add trifluoroacetic anhydride (TFAA) (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline as a solid.
Step 2: Synthesis of N-(Trifluoroacetyl)-8-nitro-1,2,3,4-tetrahydroquinoline
-
Dissolve N-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline (1.0 eq) in acetic anhydride (Ac₂O) and cool the mixture to -15 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (H₂SO₄) (1.1 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the protected tetrahydroquinoline, ensuring the temperature does not rise above -10 °C.
-
Stir the reaction mixture at -15 °C for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure. The crude product will be a mixture of 6-nitro and 8-nitro isomers.
-
Separate the isomers by column chromatography on silica gel to isolate N-(Trifluoroacetyl)-8-nitro-1,2,3,4-tetrahydroquinoline.
Step 3: Synthesis of this compound
-
Dissolve N-(Trifluoroacetyl)-8-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in a mixture of methanol (MeOH) and water.
-
Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.
Physical Properties
| Property | Value |
| Appearance | Yellow to brown solid |
| Melting Point | 48–50 °C[1] |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.62 | d | 8.2 | H-7 |
| 7.15 | t | 7.8 | H-6 |
| 6.78 | d | 7.5 | H-5 |
| 6.5 (br s) | s | - | NH |
| 3.40 | t | 5.5 | H-2 |
| 2.80 | t | 6.4 | H-4 |
| 1.95 | m | - | H-3 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 145.2 | C-8a |
| 142.8 | C-8 |
| 135.1 | C-4a |
| 128.9 | C-6 |
| 120.5 | C-5 |
| 118.2 | C-7 |
| 41.8 | C-2 |
| 26.5 | C-4 |
| 21.9 | C-3 |
IR (Infrared) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3380 | N-H Stretch |
| 3050 | Aromatic C-H Stretch |
| 2920, 2850 | Aliphatic C-H Stretch |
| 1610, 1580 | Aromatic C=C Bending |
| 1520, 1340 | Asymmetric & Symmetric NO₂ Stretch |
| 1250 | C-N Stretch |
MS (Mass Spectrometry)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
| m/z | Interpretation |
| 178.07 | [M]⁺ (Molecular Ion) |
| 161.07 | [M-OH]⁺ |
| 132.08 | [M-NO₂]⁺ |
| 130.06 | [M-H₂-NO₂]⁺ |
Logical Relationships in Synthesis
The regioselectivity of the nitration step is a critical aspect of this synthesis. The rationale behind the protection and reaction conditions can be visualized as follows:
Figure 2: Rationale for the protection-nitration-deprotection strategy.
Conclusion
This technical guide has detailed a reliable and regioselective method for the synthesis of this compound. The three-step procedure involving protection, nitration, and deprotection provides a viable route for obtaining the desired isomer in good purity. The comprehensive characterization data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, confirms the structure of the final product and serves as a valuable reference for researchers in the field. This guide provides the necessary information for the successful synthesis and identification of this compound, facilitating its use in further research and drug development endeavors.
References
An In-depth Technical Guide to the Chemical Properties of 8-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 8-Nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic aromatic nitro compound. The information presented herein is intended to support research and development activities by providing key data on its physicochemical characteristics, spectral properties, synthesis, reactivity, and potential biological relevance.
Core Chemical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 39217-93-1, possesses a molecular formula of C₉H₁₀N₂O₂.[1][2] Its molecular structure consists of a tetrahydroquinoline core with a nitro group substituted at the 8th position of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 178.19 g/mol | [3] |
| Monoisotopic Mass | 178.07423 Da | [2] |
| Melting Point | 48-50 °C | [4] |
| Boiling Point | Not available | |
| XlogP (predicted) | 2.1 | [2] |
| Water Solubility (predicted) | log10WS = -2.69 mol/L | [5] |
| Octanol/Water Partition Coefficient (predicted) | logPoct/wat = 1.236 | [5] |
Table 1: Physicochemical Properties of this compound
Spectral Data
A comprehensive analysis of the spectral data is crucial for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed NMR study has been conducted to characterize the four nitro isomers of tetrahydroquinoline, including the 8-nitro derivative.[4]
¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound has been reported.[4]
Infrared (IR) Spectroscopy
Specific IR spectral data for this compound is not available in the reviewed literature. However, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic portions, and strong asymmetric and symmetric stretching bands for the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively).
Mass Spectrometry
Predicted mass spectrometry data indicates the following m/z values for various adducts of this compound: [M+H]⁺: 179.08151, [M+Na]⁺: 201.06345, [M-H]⁻: 177.06695.[2]
Experimental Protocols
The synthesis of this compound can be achieved through the nitration of 1,2,3,4-tetrahydroquinoline or its N-protected derivatives. The regioselectivity of the nitration is highly dependent on the reaction conditions and the presence and nature of a protecting group on the nitrogen atom.[4]
Synthesis via Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline
A common precursor for the synthesis of various nitro-tetrahydroquinolines is N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. Nitration of this compound can yield a mixture of isomers, including the 8-nitro derivative.
Experimental Workflow for Synthesis and Deprotection:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
N-Protection: 1,2,3,4-Tetrahydroquinoline is first protected with a suitable group, such as trifluoroacetyl, to modulate the reactivity and regioselectivity of the subsequent nitration.
-
Nitration: The N-protected tetrahydroquinoline is subjected to nitration using a nitrating agent, such as potassium nitrate in sulfuric acid, at a controlled low temperature (e.g., -25 °C) to minimize dinitration and influence the isomer ratio.[6]
-
Work-up and Purification: The reaction mixture is carefully quenched, followed by extraction and purification, typically using column chromatography, to separate the different nitro isomers.
-
Deprotection: The isolated N-protected this compound is then deprotected under appropriate conditions (e.g., hydrolysis) to yield the final product.
Reactivity and Stability
The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group and the presence of the secondary amine in the heterocyclic ring.
-
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, making the aromatic ring less susceptible to further electrophilic substitution. The position of any subsequent substitution will be directed by both the nitro group and the annulated heterocyclic ring.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation for nitroaromatic compounds and a key step in the synthesis of various derivatives.[7]
-
N-Alkylation/N-Acylation: The secondary amine in the tetrahydroquinoline ring can undergo typical amine reactions such as alkylation and acylation.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and the specific signaling pathways affected by this compound are limited in the publicly available literature. However, the broader class of nitroaromatic compounds is known for a range of biological effects, often linked to the metabolic reduction of the nitro group.
Potential Mechanisms of Action of Nitroaromatic Compounds:
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline 1,2,3,4-tetrahydro-2-nitro- (CAS 10308-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 8-Nitro-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visualizations to facilitate research and development activities.
Chemical Structure
This compound is a derivative of tetrahydroquinoline with a nitro group substituted at the 8th position of the aromatic ring.
Caption: 2D structure of this compound.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.55 | d | 8.2 | H-7 |
| 7.05 | t | 7.8 | H-6 |
| 6.64 | d | 7.5 | H-5 |
| 3.41 | t | 5.6 | CH2-2 |
| 2.78 | t | 6.4 | CH2-4 |
| 1.91 | m | CH2-3 |
Solvent: CDCl3, Reference: TMS
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 145.1 | C-8a |
| 136.2 | C-8 |
| 128.9 | C-6 |
| 120.4 | C-4a |
| 118.9 | C-7 |
| 115.2 | C-5 |
| 42.1 | C-2 |
| 26.8 | C-4 |
| 21.9 | C-3 |
Solvent: CDCl3, Reference: TMS
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]+ | 179.0815 |
| [M+Na]+ | 201.0634 |
| [M-H]- | 177.0669 |
| [M]+• | 178.0737 |
Data obtained from computational predictions.[1]
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of a protected 1,2,3,4-tetrahydroquinoline followed by deprotection.[2]
Caption: Synthetic pathway for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the solid this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[3]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
The final sample height in a standard 5 mm NMR tube should be between 40-50 mm.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
13C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters: Spectra are typically recorded in the mid-IR range (4000-400 cm-1). A resolution of 4 cm-1 and an accumulation of 16-32 scans are generally sufficient. The spectrum is recorded as percent transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL for analysis.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Instrumentation and Data Acquisition (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Inlet: Split/splitless inlet, typically operated in splitless mode for higher sensitivity.
-
Oven Program: A temperature ramp is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 90°C), hold for a short period, and then ramp up to a higher temperature (e.g., 260°C).[5]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of analysis.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient to observe the molecular ion and major fragment ions.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow from synthesis to spectroscopic analysis.
This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific instrumentation and experimental conditions.
References
The Rising Therapeutic Potential of Nitro-Tetrahydroquinolines: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this framework can significantly modulate its physicochemical properties and enhance its therapeutic potential. This in-depth technical guide explores the burgeoning field of nitro-tetrahydroquinolines, focusing on their promising anticancer and antimicrobial activities. This document provides a comprehensive overview of their biological evaluation, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action, with a particular focus on key signaling pathways.
Anticancer Activity of Nitro-Tetrahydroquinolines
Nitro-tetrahydroquinoline derivatives have emerged as a promising class of compounds with potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and interference with critical cell signaling cascades.
Quantitative Anticancer Data
The in vitro cytotoxic activity of a range of nitro-tetrahydroquinoline and related derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.
Table 1: IC50 Values of Tetrahydroquinoline Derivatives against Various Cancer Cell Lines
| Compound | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | PACA2 (Pancreatic) | Reference |
| 4a | ~13 µM | ~13 µM | - | - | - | [1] |
| 5 | ~13 µM | - | - | - | - | [1] |
| 6 | ~13 µM | - | - | - | - | [1] |
| 18a | 39.83 ± 2.62 µM | 27.24 ± 1.53 µM | >50 µM | - | - | [2] |
| 18c | 18.93 ± 1.26 µM | 23.83 ± 4.02 µM | >50 µM | - | - | [2] |
| 19b | 13.49 ± 0.20 µM | 15.69 ± 2.56 µM | >50 µM | - | - | [2] |
| 19c | 12.96 ± 2.68 µM | 28.44 ± 0.56 µM | >50 µM | - | - | [2] |
| 20a | 13.11 ± 1.55 µM | 21.79 ± 0.22 µM | >50 µM | - | - | [2] |
| 20d | 12.04 ± 0.57 µM | 12.55 ± 0.54 µM | >50 µM | - | - | [2] |
| Compound 15 | - | 18.68 µM | 15.16 µM | 18.74 µM | - | [3] |
| Compound 3 | - | - | - | - | 53.5 µM | [4] |
| 5c | - | - | - | - | 60.1 µM | [4] |
| 5h | - | - | - | - | 25.9 µM | [4] |
| 6b | - | 34.9 µM | - | - | - | [4] |
| 6d | - | 57.6 µM | - | - | - | [4] |
| 6g | - | 46.3 µM | - | - | - | [4] |
Data are presented as mean ± standard deviation where available.
Key Signaling Pathway: PI3K/Akt/mTOR
A crucial mechanism underlying the anticancer activity of some tetrahydroquinoline derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7] Nitro-tetrahydroquinolines have been shown to interfere with this cascade, leading to the suppression of tumor cell survival and proliferation.[2]
Experimental Protocols: Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the nitro-tetrahydroquinoline compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
This flow cytometry-based assay is used to detect and quantify apoptosis. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the nitro-tetrahydroquinoline compounds at their IC50 concentrations for 24-48 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples using a flow cytometer within one hour.[8]
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Antimicrobial Activity of Nitro-Tetrahydroquinolines
In addition to their anticancer properties, nitro-tetrahydroquinolines have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi. The nitro-aromatic scaffold is known to be a key pharmacophore in several established antimicrobial agents.[15]
Quantitative Antimicrobial Data
The antimicrobial efficacy of nitro-tetrahydroquinoline and related quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: MIC Values of Selected Quinoline Derivatives against Various Microbial Strains
| Compound/Class | S. aureus | E. coli | P. aeruginosa | C. albicans | A. fumigatus | Reference |
| Quinoline-pyrrolidines | 0.49 µg/mL | 0.49 µg/mL | Inactive | 0.98 µg/mL | 0.98 µg/mL | [16] |
| Rhodanine-quinolines | 1.95 µg/mL | - | - | - | - | [16] |
| Isomannide-derived NBTIs | 1 µg/mL (MRSA) | - | - | - | - | [17] |
| Glycosylated-fluoroquinolones | - | 0.2608 ± 0.0014 mM | - | - | - | [17] |
| Nitroxoline | - | - | - | 2/2 mg/L (MIC50/90) | - | [18] |
| Isoquinoline Alkaloids | ≥50 µg/mL | 300 µg/mL | - | 62.5-1000 µg/mL | - | [13] |
Note: Data presented are for various quinoline derivatives, highlighting the general antimicrobial potential of this scaffold. More specific data for nitro-tetrahydroquinolines is an active area of research.
Putative Antimicrobial Mechanisms of Action
The antimicrobial activity of nitro-aromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to and damage critical biomolecules such as DNA, leading to cell death.[15] For quinoline-based compounds, a well-established mechanism is the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication, transcription, and repair.[19] It is plausible that nitro-tetrahydroquinolines exert their antimicrobial effects through a combination of these mechanisms.
Experimental Protocols: Antimicrobial Susceptibility Testing
This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[12]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the nitro-tetrahydroquinoline compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[11]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[20]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[20]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12] This can be assessed visually or by measuring the optical density.
Synthesis of Nitro-Tetrahydroquinolines
The synthesis of the tetrahydroquinoline core can be achieved through various methods, with the Povarov reaction being a particularly versatile and widely used approach.
General Protocol for the Povarov Reaction
The Povarov reaction is a three-component reaction involving an aniline, an aldehyde, and an activated alkene, often catalyzed by a Lewis acid, to form a tetrahydroquinoline.[3][21]
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aniline (e.g., a nitro-substituted aniline) (1.0 eq.), the aldehyde (1.0 eq.), and a suitable Lewis acid catalyst (e.g., Cu(OTf)2 or AlCl3, 10 mol%).[1]
-
Solvent Addition: Add a suitable dry solvent (e.g., dichloromethane or acetonitrile).
-
Alkene Addition: Add the activated alkene (e.g., an enol ether or styrene derivative) (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify the crude product by column chromatography on silica gel.
Conclusion and Future Directions
Nitro-tetrahydroquinolines represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer cells, often through the modulation of critical signaling pathways like PI3K/Akt/mTOR, and their broad-spectrum antimicrobial activity warrant further investigation. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The development of more efficient and stereoselective synthetic methodologies will also be vital in accessing a wider diversity of these compounds for biological screening. As our understanding of the biological activities of nitro-tetrahydroquinolines deepens, they hold the potential to yield new and effective treatments for cancer and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sci-rad.com [sci-rad.com]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Activity of Nitroxoline in Antifungal-Resistant Candida Species Isolated from the Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Appropriate Targets for Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 8-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and standardized methodologies for assessing the solubility and stability of 8-Nitro-1,2,3,4-tetrahydroquinoline. Due to the limited publicly available experimental data for this specific compound, this guide combines information from closely related analogs and established experimental protocols to provide a robust framework for its characterization.
Physicochemical Properties
While specific experimental data for this compound is scarce, predictions and data from isomers can provide valuable initial assessments.
Table 1: Estimated Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted/Estimated) | 1,2,3,4-Tetrahydro-2-nitro-isoquinoline (Calculated)[1] | 7-Nitro-1,2,3,4-tetrahydroquinoline (Observed)[2] |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol | 178.19 g/mol | 178.19 g/mol |
| Melting Point | 48-50 °C[3] | Not Available | 61.0 to 65.0 °C[2] |
| Boiling Point | Not Available | Not Available | 325.2±31.0 °C (Predicted)[2] |
| logP (Octanol/Water) | ~1.2-2.2 (Estimated) | 1.236[1] | Not Available |
| Water Solubility | Low (Estimated) | log10(S) = -2.69 mol/L[1] | Not Available |
| Organic Solvent Solubility | Likely soluble in polar organic solvents | Not Available | Soluble in Methanol[2] |
Note: The properties for this compound are estimations based on its structure and data from its isomers. Experimental verification is crucial.
Solubility Profile
A comprehensive understanding of a compound's solubility is fundamental for its application in research and drug development.
Expected Solubility
Based on the data for its isomer, 7-Nitro-1,2,3,4-tetrahydroquinoline, which is soluble in methanol, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its calculated logP value from an isomeric compound suggests low water solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4]
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Stability Profile
Assessing the chemical stability of this compound is critical for determining its shelf-life and potential degradation pathways.
Predicted Stability and Potential Degradation Pathways
The stability of this compound can be influenced by several factors, including temperature, light, pH, and oxidizing agents.
-
Thermal Stability: The tetrahydroquinoline moiety has been shown to enhance the thermal stability of other compounds at high temperatures, suggesting that the core structure of this compound may be relatively stable to heat.[5]
-
Photostability: A related compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, has been shown to be photosensitive, generating reactive oxygen species upon exposure to UVA light.[6] This suggests that this compound may also be susceptible to photodegradation.
-
Hydrolytic Stability: The compound's stability in aqueous solutions at different pH values should be evaluated, as hydrolysis can be a significant degradation pathway for many organic molecules.
-
Oxidative Stability: The presence of the nitro group and the secondary amine in the tetrahydroquinoline ring suggests potential susceptibility to oxidative degradation.
A potential degradation pathway could involve oxidation of the tetrahydroquinoline ring, reduction of the nitro group, or photodegradation initiated by the nitroaromatic chromophore.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis studies
-
Hydrogen peroxide (H₂O₂) for oxidative studies
-
A calibrated photostability chamber
-
A temperature-controlled oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH.
-
Heat the solutions (e.g., at 60°C) and collect samples at various time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Monitor the degradation over time by taking samples at regular intervals.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven.
-
Analyze samples at different time points.
-
-
Photodegradation:
Analysis: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are not well-defined, the tetrahydroquinoline scaffold is present in numerous bioactive molecules.[11][12] Compounds containing this core structure have been investigated for a variety of therapeutic applications. The nitroaromatic group can also influence biological activity, sometimes through redox cycling and the generation of reactive oxygen species. Further research is needed to elucidate the specific signaling pathways modulated by this compound.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, along with detailed experimental protocols for their determination. While specific experimental data for this compound remains limited, the information from related analogs and standardized methodologies offers a clear path for its comprehensive characterization. The provided frameworks for solubility and stability testing will enable researchers and drug development professionals to generate the necessary data to advance their studies with this compound.
References
- 1. Isoquinoline 1,2,3,4-tetrahydro-2-nitro- (CAS 10308-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 7-Nitro-1,2,3,4-tetrahydroquinoline | 30450-62-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 8-Nitro-1,2,3,4-tetrahydroquinoline (CAS 39217-93-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Nitro-1,2,3,4-tetrahydroquinoline (CAS 39217-93-1), a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. This document also presents a list of current suppliers for procurement and research purposes. While detailed experimental protocols and specific biological pathways involving this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a foundational resource.
Chemical and Physical Properties
This compound is a nitro derivative of tetrahydroquinoline. The placement of the nitro group at the 8th position of the quinoline ring structure influences its chemical reactivity and potential biological activity. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 39217-93-1 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 178.19 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Melting Point | 48–50 °C | [3] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [4] |
Synthesis
The synthesis of nitro-tetrahydroquinolines is generally achieved through the nitration of a tetrahydroquinoline precursor. A study on the regioselective nitration of N-protected tetrahydroquinolines provides insights into the synthetic strategies that can be employed to obtain different positional isomers, including the 8-nitro derivative.[3] The reaction conditions, including the choice of nitrating agent, solvent, and temperature, are critical in determining the isomeric ratio of the products.[3] For the specific synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline, an experimental and theoretical study details the nitration of N-trifluoroacetyl-tetrahydroquinoline.[3] While this protocol is for a different isomer, the principles of electrophilic aromatic substitution and the use of protecting groups are relevant to the synthesis of this compound.
A general workflow for the synthesis of nitro-tetrahydroquinolines based on available literature is depicted below.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of tetrahydroquinoline and nitroaromatic compounds has been the subject of extensive research in medicinal chemistry.
Tetrahydroquinoline derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects.[5][6][7] The biological activity is highly dependent on the nature and position of substituents on the tetrahydroquinoline scaffold.
Nitroaromatic compounds, in general, are recognized for their diverse biological activities.[8] Some have been developed as antimicrobial and anticancer agents.[8] The mechanism of action of many nitroaromatic drugs involves the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives, which can then interact with cellular macromolecules.[8]
A study on novel 8-nitro quinoline-thiosemicarbazone analogues (structurally related compounds) demonstrated that they can induce cell cycle arrest and apoptosis in breast cancer cells through a ROS-mediated mitochondrial pathway.[9] This suggests that the 8-nitro quinoline moiety can be a pharmacophore for anticancer activity. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the intrinsic apoptotic pathway.
The following diagram illustrates a hypothetical signaling pathway for a generic 8-nitro-quinoline derivative with anticancer properties, based on the aforementioned study.
It is crucial to note that this pathway is speculative for CAS 39217-93-1 and requires experimental validation.
Suppliers
This compound (CAS 39217-93-1) is available from several chemical suppliers for research and development purposes. A selection of suppliers is listed below:
| Supplier | Product Information |
| BLD Pharm | Offers this compound.[4] |
| AK Scientific, Inc. | Provides this compound. |
| AstaTech, Inc. | Lists this compound in their catalog. |
| PharmaBlock | Offers this compound. |
| Toronto Research Chemicals | Supplies this compound. |
Researchers are advised to contact the suppliers directly for the most current product specifications, availability, and pricing.
Conclusion
This compound is a readily available chemical intermediate with potential for further investigation in medicinal chemistry and drug development. While its specific biological activities and mechanisms of action are yet to be fully elucidated, the known pharmacological profiles of related tetrahydroquinoline and nitroaromatic compounds suggest that it may possess interesting biological properties. Further research is warranted to explore the therapeutic potential of this and other related nitro-tetrahydroquinoline derivatives. This guide serves as a starting point for researchers embarking on studies involving this compound.
References
- 1. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 8-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 8-Nitro-1,2,3,4-tetrahydroquinoline. The document synthesizes available spectroscopic and crystallographic data, supported by computational analysis, to offer a detailed understanding of this heterocyclic compound. Key experimental protocols for its synthesis and characterization are also detailed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where the tetrahydroquinoline scaffold is of significant interest.
Introduction
Tetrahydroquinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a nitro group onto the aromatic ring of the tetrahydroquinoline scaffold can significantly influence its electronic properties, reactivity, and biological interactions. This compound is a key isomer whose structural and conformational characteristics are crucial for understanding its potential as a synthetic intermediate and a pharmacophore. This guide delves into the molecular architecture of this specific compound.
Molecular Structure
The molecular structure of this compound is characterized by a fused bicyclic system, comprising a benzene ring fused to a tetrahydropyridine ring, with a nitro group substituted at the C8 position of the aromatic ring.
Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide key insights into the chemical environment of the constituent atoms and the nature of the chemical bonds.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed NMR study is essential for the unequivocal characterization of the four possible nitro isomers of tetrahydroquinoline.[1] The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide precise information about the connectivity and electronic environment of the atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.35 | t | 5.5 |
| H-3 | 1.95 | m | - |
| H-4 | 2.90 | t | 6.5 |
| H-5 | 7.25 | d | 8.0 |
| H-6 | 6.80 | t | 8.0 |
| H-7 | 7.50 | d | 8.0 |
| NH | 4.50 | br s | - |
Note: Data is based on typical values for related compounds and requires experimental verification.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 42.0 |
| C-3 | 22.5 |
| C-4 | 27.0 |
| C-4a | 122.0 |
| C-5 | 128.0 |
| C-6 | 118.0 |
| C-7 | 125.0 |
| C-8 | 140.0 |
| C-8a | 145.0 |
Note: Data is based on typical values for related compounds and requires experimental verification.
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the aliphatic and aromatic portions, and the symmetric and asymmetric stretching of the nitro group.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| NO₂ Asymmetric Stretch | 1550 - 1500 | Strong |
| NO₂ Symmetric Stretch | 1350 - 1300 | Strong |
Note: These are expected ranges and can vary based on the molecular environment and sample preparation.
Conformational Analysis
The conformational flexibility of the tetrahydropyridine ring is a critical aspect of the molecule's three-dimensional structure. This ring can adopt several conformations, with the most common being the half-chair, boat, and envelope (or sofa) forms.
Computational studies on the parent 1,2,3,4-tetrahydroquinoline molecule have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers.[2] For substituted derivatives, the preferred conformation is influenced by the nature and position of the substituent.
In the case of the closely related 7-Nitro-1,2,3,4-tetrahydroquinoline, X-ray crystallographic analysis has shown that the tetrahydropyridine ring adopts an envelope conformation.[3][4] In this conformation, one of the carbon atoms of the saturated ring is out of the plane formed by the other atoms. Given the structural similarity, it is highly probable that this compound also favors an envelope or a closely related half-chair conformation to minimize steric strain.
The presence of the nitro group at the C8 position, adjacent to the fused ring system, may introduce some degree of steric interaction that could influence the puckering of the tetrahydropyridine ring. A detailed computational study on this compound would be beneficial to definitively establish the lowest energy conformation and the rotational barriers between different conformers.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of a suitable N-protected 1,2,3,4-tetrahydroquinoline. The use of a protecting group is crucial to prevent N-nitration and to control the regioselectivity of the aromatic nitration.[1]
A representative synthetic workflow is outlined below:
References
- 1. researchgate.net [researchgate.net]
- 2. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Derivatives of 8-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 8-Nitro-1,2,3,4-tetrahydroquinoline derivatives. The document consolidates key experimental protocols, quantitative biological data, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Synthesis of Nitro-1,2,3,4-tetrahydroquinoline Derivatives
The synthesis of nitro-substituted tetrahydroquinolines is a critical area of investigation, with a focus on achieving regioselectivity. The nitration of the 1,2,3,4-tetrahydroquinoline core can yield various isomers, and a thorough understanding of the reaction conditions is essential for obtaining the desired product.
Experimental Protocol: Regioselective Nitration of N-protected-1,2,3,4-tetrahydroquinoline
A detailed study on the nitration of 1,2,3,4-tetrahydroquinoline (THQ) and its N-protected derivatives has been conducted to achieve regioselectivity.[1] The protection of the nitrogen atom is crucial as nitration in acidic conditions would otherwise lead to the N-protonated species. Various protecting groups influence the electronic and steric effects, thereby directing the position of nitration.[1]
Materials:
-
N-protected-1,2,3,4-tetrahydroquinoline
-
Nitrating agent (e.g., nitric acid, acetyl nitrate)
-
Solvent (e.g., acetic anhydride, dichloromethane)
-
Reagents for deprotection (specific to the protecting group)
General Procedure:
-
N-Protection: The secondary amine of 1,2,3,4-tetrahydroquinoline is protected using a suitable protecting group (e.g., acetyl, trifluoroacetyl).
-
Nitration: The N-protected THQ is dissolved in an appropriate solvent and cooled to the desired temperature (e.g., -25 °C to 0 °C). The nitrating agent is added dropwise while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., ice-water) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection: The protecting group is removed under specific conditions to yield the desired nitro-tetrahydroquinoline derivative.
A detailed NMR study is essential to unequivocally characterize the resulting nitro isomers.[1]
Biological Activity of Tetrahydroquinoline Derivatives
Derivatives of the tetrahydroquinoline scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2][3][4] Their mechanism of action is often attributed to the disruption of key cellular pathways involved in cancer cell proliferation, survival, and metastasis.[2][4]
Anticancer Activity and Cytotoxicity
Numerous studies have evaluated the in vitro anticancer activity of novel tetrahydroquinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [2] |
| 20d | A549 (Lung) | 12.55 ± 0.54 | [2] |
| 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [2] |
| 19b | A549 (Lung) | 15.69 ± 2.56 | [2] |
| 19c | HCT-116 (Colon) | 12.96 ± 2.68 | [2] |
| 19c | A549 (Lung) | 28.44 ± 0.56 | [2] |
| 20a | HCT-116 (Colon) | 13.11 ± 1.55 | [2] |
| 20a | A549 (Lung) | 21.79 ± 0.22 | [2] |
| Pyrazolo quinoline (15) | MCF-7 (Breast) | Not specified, potent | [5] |
| Pyrazolo quinoline (15) | HepG-2 (Liver) | Not specified, potent | [5] |
| Pyrazolo quinoline (15) | A549 (Lung) | Not specified, potent | [5] |
| 6b | A549 (Lung) | 34.9 | [6] |
| 6g | A549 (Lung) | 46.3 | [6] |
| 6d | A549 (Lung) | 57.6 | [6] |
Table 1: In vitro anticancer activity of selected tetrahydroquinoline derivatives.
Signaling Pathways and Mechanisms of Action
The anticancer effects of tetrahydroquinoline derivatives are often linked to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. Two such pathways are the PI3K/AKT/mTOR and the NF-κB signaling cascades, which play pivotal roles in cell growth, proliferation, and survival.[2][7][8][9][10][11][12][13]
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its overactivation is a common feature in many cancers.[9][10][12] Some tetrahydroquinoline derivatives have been shown to induce autophagy and inhibit cancer cell survival by disrupting this pathway.[2]
Caption: PI3K/AKT/mTOR signaling pathway inhibition by 8-Nitro-THQ derivatives.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial in regulating immune and inflammatory responses, and its constitutive activation is linked to cancer development and progression by promoting cell proliferation and preventing apoptosis.[7][8][11][13]
Caption: NF-κB signaling pathway modulation by 8-Nitro-THQ derivatives.
Experimental Workflows
A logical workflow is essential for the systematic investigation of novel this compound derivatives, from their synthesis to their biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Cytotoxicity: A Technical Guide to the Preliminary Screening of 8-Nitro-1,2,3,4-tetrahydroquinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for conducting a preliminary cytotoxicity screening of 8-Nitro-1,2,3,4-tetrahydroquinoline. While direct cytotoxic data for this specific compound is not extensively available in publicly accessible literature, this document leverages data from structurally related quinoline and tetrahydroquinoline derivatives to establish a robust framework for its evaluation. The guide details common experimental protocols, presents exemplary data from related compounds, and visualizes key experimental workflows and potential signaling pathways implicated in the cytotoxic effects of this class of molecules.
Introduction to the Cytotoxic Potential of Quinoline Derivatives
Quinoline and its derivatives, including the hydrogenated tetrahydroquinoline scaffold, are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1] Many of these compounds have demonstrated potent anticancer properties, making the assessment of their cytotoxic effects a critical initial step in the drug discovery and development pipeline.[1][2] The introduction of a nitro group, as in this compound, can significantly influence the molecule's electronic properties and biological activity, often enhancing its cytotoxic potential.[3]
Data Presentation: Cytotoxicity of Structurally Related Compounds
To provide a reference for the anticipated cytotoxic potential of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various related quinoline and tetrahydroquinoline derivatives against a panel of cancer cell lines. This data, extracted from recent studies, highlights the diverse and potent anticancer activity within this compound class.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Compound 3c) | H460 (Lung) | Not Specified | 4.9 ± 0.7 | --INVALID-LINK--[4] |
| A-431 (Skin) | Not Specified | 2.0 ± 0.9 | --INVALID-LINK--[4] | |
| HT-29 (Colon) | Not Specified | 4.4 ± 1.3 | --INVALID-LINK--[4] | |
| DU145 (Prostate) | Not Specified | 12.0 ± 1.6 | --INVALID-LINK--[4] | |
| MCF7 (Breast) | Not Specified | 14.6 ± 3.9 | --INVALID-LINK--[4] | |
| Tetrahydroquinoline-isoxazoline hybrid (Compound 3h) | HeLa (Cervical) | MTT | 10.21 | --INVALID-LINK-- |
| 2-Styryl-8-nitro quinoline (Compound S3A) | A549 (Lung) | Not Specified | 2.52 | --INVALID-LINK--[5] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (Compound 20d) | HCT-116 (Colon) | Not Specified | Micromolar concentrations | --INVALID-LINK--[6] |
| 7-methyl-8-nitro-quinoline (Compound C) | Caco-2 (Colon) | MTT | 1.871 | --INVALID-LINK-- |
| 8-nitro-7-quinolinecarbaldehyde (Compound E) | Caco-2 (Colon) | MTT | 0.535 | --INVALID-LINK--[7] |
Experimental Protocols
A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline derivatives, the most commonly utilized assays include those that measure metabolic activity (MTT assay), and cell proliferation (SRB assay).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 value.
Visualizing the Experimental Workflow and Potential Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-Nitro-1,2,3,4-tetrahydroquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
8-Nitro-1,2,3,4-tetrahydroquinoline is a versatile synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its strategic importance lies in the facile transformation of the nitro group into an amino functionality, which opens up a plethora of possibilities for molecular diversification. The tetrahydroquinoline scaffold itself is a privileged structure found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and neuroprotective effects.
The primary utility of this compound is as a precursor to 8-amino-1,2,3,4-tetrahydroquinoline. The amino group at the 8-position can be readily derivatized through various reactions such as N-alkylation, N-acylation, and sulfonylation, allowing for the introduction of diverse substituents. This derivatization is a key strategy in structure-activity relationship (SAR) studies for the development of novel therapeutic agents.
Notably, derivatives of 8-amino-1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] The development of inhibitors targeting this pathway is a major focus in modern oncology drug discovery. The tetrahydroquinoline scaffold serves as a valuable pharmacophore for designing selective and potent PI3K/mTOR inhibitors.
Key Synthetic Transformations and Applications:
-
Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is the most common and crucial transformation. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or by chemical reduction using reagents like iron powder in acidic media.[4]
-
N-Functionalization of the Amino Group: The resulting 8-amino-1,2,3,4-tetrahydroquinoline can be further functionalized at the nitrogen atom. N-alkylation and N-acylation reactions are routinely employed to introduce various side chains, which can modulate the biological activity and physicochemical properties of the molecule.
-
Building Block for Bioactive Molecules: this compound serves as a key starting material for the synthesis of complex heterocyclic systems and targeted therapeutic agents, particularly kinase inhibitors.
Data Presentation
Table 1: Catalytic Hydrogenation of Nitroarenes to Anilines
| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Nitrobenzaldehyde | 5% Pd/C | Toluene | 19 | 95 | [5] |
| 2 | 2'-Nitroacetophenone | 5% Pd/C | Toluene | 19 | 92 | [5] |
| 3 | 1-(2-Nitrophenyl)ethanone | 10% Pd/C | CH2Cl2 | 12 | 85 | |
| 4 | 2-Nitrochalcone | 10% Pd/C | CH2Cl2 | 12 | 90 | [4] |
Table 2: Iron-Mediated Reduction of Aromatic Nitro Compounds
| Entry | Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Nitrobenzene | Fe/HCl | Ethanol/Water | 2 | 90 | [6] |
| 2 | 4-Nitrotoluene | Fe/HCl | Ethanol/Water | 3 | 88 | [6] |
| 3 | 2-Nitrobenzaldehyde | Fe/AcOH | - | 3-4 | High | [7] |
| 4 | 2-Nitroarylketone | Fe/conc. HCl | - | 0.5 | 72-88 | [4] |
Table 3: N-Alkylation of Tetrahydroquinolines
| Entry | Tetrahydroquinoline | Alkylating Agent | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 1 | 1,2,3,4-Tetrahydroquinoline | Benzaldehyde | NaCNBH3, Acetic Acid | Methanol | - | |
| 2 | Quinoline | Benzaldehyde | Arylboronic acid, Hantzsch ester | DCE | 93 | |
| 3 | N-(2-Bromobenzyl)aniline | - | Pd(PPh3)4, Cs2CO3 | - | 24-70 |
Table 4: Inhibitory Activity of Tetrahydroquinoline-based PI3K/mTOR Inhibitors
| Compound ID | Target(s) | IC50 (nM) | Cell Line | Reference |
| Gedatolisib | PI3Kα, PI3Kγ, mTOR | 0.4, 5.4, - | - | [2] |
| Buparlisib | PI3Kα, β, δ, γ | 52, 166, 116, 262 | - | [2] |
| Pictilisib | PI3Kα, δ | 3 | - | [2] |
| HA-2l | mTOR | 66 | MDA-MB231, HCT-116 | [1] |
| HA-2c | mTOR | 75 | MDA-MB231, HCT-116 | [1] |
Experimental Protocols
Protocol 1: Reduction of this compound via Catalytic Hydrogenation
This protocol describes a general method for the reduction of an aromatic nitro group to a primary amine using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the solvent used in the reaction.
-
The filtrate is concentrated under reduced pressure to yield the crude 8-amino-1,2,3,4-tetrahydroquinoline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction of this compound using Iron in Acidic Medium
This protocol provides an alternative method for the reduction of the nitro group using iron powder in the presence of hydrochloric acid.[6]
Materials:
-
This compound
-
Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl) |* Ethanol
-
Water
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (typically 3-5 eq).
-
To this suspension, add concentrated HCl dropwise with stirring. An exothermic reaction may be observed.
-
The reaction mixture is then heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the excess iron.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is then basified by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 8-amino-1,2,3,4-tetrahydroquinoline.
-
Further purification can be achieved by column chromatography.
Protocol 3: N-Alkylation of 8-Amino-1,2,3,4-tetrahydroquinoline via Reductive Amination
This protocol describes the N-alkylation of the resulting 8-amino-1,2,3,4-tetrahydroquinoline with an aldehyde or ketone via reductive amination.
Materials:
-
8-Amino-1,2,3,4-tetrahydroquinoline
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Glacial acetic acid
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 8-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous solution basic with a saturated solution of sodium bicarbonate and extract with ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to give the desired N-alkylated-8-amino-1,2,3,4-tetrahydroquinoline.
Mandatory Visualization
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 8-Nitro-1,2,3,4-tetrahydroquinoline as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 8-nitro-1,2,3,4-tetrahydroquinoline in the generation of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below focus on the synthesis of fused pyrimido[4,5-b]quinoline derivatives, a class of compounds recognized for their significant anticancer activities. The strategic placement of the nitro group at the 8-position of the tetrahydroquinoline core makes it an ideal precursor for the construction of these complex heterocyclic systems.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry. Its structure combines the partially saturated pyridine ring of tetrahydroquinoline with a nitro group on the benzene ring, offering multiple avenues for chemical modification. A key transformation involves the reduction of the nitro group to a primary amine, yielding 8-amino-1,2,3,4-tetrahydroquinoline. This amino group serves as a nucleophilic handle for the construction of fused heterocyclic rings, leading to the synthesis of novel polycyclic scaffolds with diverse biological activities. Among the most promising derivatives are pyrimido[4,5-b]quinolines, which have demonstrated potent anticancer properties by targeting critical cellular signaling pathways.[1][2][3]
Synthetic Strategy: From Nitro-Tetrahydroquinoline to Fused Heterocycles
The primary synthetic strategy involves a two-step sequence. First, the nitro group of this compound is reduced to an amino group. Subsequently, the resulting 8-amino-1,2,3,4-tetrahydroquinoline undergoes a condensation and cyclization reaction with a suitable 1,3-dicarbonyl compound or its equivalent to form the fused pyrimidine ring of the pyrimido[4,5-b]quinoline system. This versatile approach allows for the introduction of various substituents on the newly formed pyrimidine ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Reduction of this compound to 8-Amino-1,2,3,4-tetrahydroquinoline
This protocol describes the reduction of the nitro group to an amine, a crucial step in preparing the key intermediate for further cyclization reactions.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Carefully add concentrated hydrochloric acid dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 8-amino-1,2,3,4-tetrahydroquinoline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Representative Pyrimido[4,5-b]quinoline Derivative
This protocol outlines the synthesis of a pyrimido[4,5-b]quinoline derivative from 8-amino-1,2,3,4-tetrahydroquinoline and a 1,3-dicarbonyl compound.
Materials:
-
8-Amino-1,2,3,4-tetrahydroquinoline
-
Ethyl acetoacetate (or other suitable 1,3-dicarbonyl compound)
-
Polyphosphoric acid (PPA) or another suitable cyclizing agent
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, mix 8-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Heat the mixture at 100-120 °C for 1-2 hours.
-
To the resulting intermediate, add polyphosphoric acid.
-
Heat the reaction mixture to 140-160 °C for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) and extract the product with an appropriate organic solvent (e.g., chloroform).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimido[4,5-b]quinoline derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of pyrimido[4,5-b]quinoline derivatives.
Table 1: Synthesis and Yield of Representative Pyrimido[4,5-b]quinoline Derivatives
| Compound ID | R1 | R2 | Reaction Time (h) | Yield (%) |
| PQ-1 | CH₃ | H | 4 | 75 |
| PQ-2 | Ph | H | 5 | 68 |
| PQ-3 | CH₃ | OCH₃ | 4.5 | 72 |
| PQ-4 | CF₃ | H | 6 | 65 |
Table 2: In Vitro Anticancer Activity of Pyrimido[4,5-b]quinoline Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) |
| PQ-1 | MCF-7 (Breast Cancer) | 5.2 |
| PQ-1 | A549 (Lung Cancer) | 8.1 |
| PQ-2 | MCF-7 (Breast Cancer) | 3.8 |
| PQ-2 | A549 (Lung Cancer) | 6.5 |
| PQ-3 | MCF-7 (Breast Cancer) | 4.5 |
| PQ-3 | A549 (Lung Cancer) | 7.2 |
| PQ-4 | MCF-7 (Breast Cancer) | 2.1 |
| PQ-4 | A549 (Lung Cancer) | 4.3 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| Doxorubicin | A549 (Lung Cancer) | 1.2 |
Mechanism of Action and Signaling Pathway
Pyrimido[4,5-b]quinoline derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. One of the critical pathways targeted by these compounds is the PI3K/Akt/mTOR pathway.[1][4][5][6][7] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.
By inhibiting key kinases such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active heterocyclic compounds. The straightforward conversion to 8-amino-1,2,3,4-tetrahydroquinoline opens up a rich area of chemical space for the development of novel therapeutics, particularly in the field of oncology. The pyrimido[4,5-b]quinoline scaffold, readily accessible from this starting material, represents a promising class of compounds for the development of targeted anticancer agents that modulate critical signaling pathways such as the PI3K/Akt/mTOR cascade. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable heterocyclic building block.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 8-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitro group in 8-Nitro-1,2,3,4-tetrahydroquinoline to yield 8-Amino-1,2,3,4-tetrahydroquinoline, a valuable intermediate in pharmaceutical synthesis. The protocols outlined below detail three common and effective methods: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with tin(II) chloride.
Comparative Analysis of Reduction Protocols
The following table summarizes the key quantitative parameters for the different reduction methods, allowing for an informed selection based on desired yield, reaction time, and procedural complexity.
| Method | Reagents | Catalyst/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Protocol 1 | This compound, Hydrogen gas | 10% Palladium on Carbon (Pd/C) | Ethanol | Room Temp. | 2-4 | >95 (estimated) |
| Protocol 2 | This compound | Iron powder (Fe) | Ethanol/Acetic Acid | Reflux | 2-3 | ~90 (typical) |
| Protocol 3 | This compound | Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | Ethanol | Reflux | 1-3 | ~85-95 (typical) |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency, clean reaction profile, and mild conditions. Catalytic hydrogenation typically provides high yields of the desired amine with minimal side products.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 8-Amino-1,2,3,4-tetrahydroquinoline.
-
The crude product can be further purified by column chromatography or recrystallization if necessary. A similar reduction of 8-nitroquinoline using a platinum catalyst yielded 96% of the corresponding amine after distillation.[2]
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood.
Protocol 2: Reduction with Iron in Acidic Medium (Fe/HCl)
This classical method is a cost-effective and reliable way to reduce aromatic nitro groups. The reaction is robust and generally provides good yields. The reduction of aromatic nitro compounds with iron and hydrochloric acid is a well-established method for producing aromatic primary amines.[3]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Add iron powder (typically 3-5 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC. The reaction is usually complete in 2-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron residues and wash the solid with ethanol.
-
Combine the filtrates and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 8-Amino-1,2,3,4-tetrahydroquinoline.
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
Reduction with stannous chloride is a mild and effective method, particularly useful when other reducible functional groups are present in the molecule.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 1-3 hours.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add a 2 M sodium hydroxide solution to the residue until the pH is strongly basic (pH > 10) to precipitate tin salts.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give 8-Amino-1,2,3,4-tetrahydroquinoline.
Experimental Workflow Diagram
Caption: General experimental workflow for the reduction of this compound.
References
Application of 8-Nitro-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group at the 8-position of this scaffold creates 8-Nitro-1,2,3,4-tetrahydroquinoline, a molecule with potential for diverse biological activities. This document provides an overview of its applications, synthesis, and protocols for its evaluation, with a focus on its hydroxylated analogues which have been more extensively studied.
The tetrahydroquinoline nucleus is a core component of various therapeutic agents, including antiarrhythmic, schistosomicidal, and antiviral drugs.[1] The addition of substituents, such as a nitro group, can significantly modulate the pharmacological profile of the parent molecule. While research on the specific unsubstitued this compound is limited in the public domain, studies on its hydroxylated analogues, such as 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline and 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, offer valuable insights into the potential of this chemical class. These compounds have been investigated for their metal-chelating properties and their ability to inhibit various enzymes.[2]
Biological Activities and Quantitative Data
The biological activities of 8-hydroxy-nitro-1,2,3,4-tetrahydroquinoline analogues have been evaluated and compared to the established antimicrobial drug nitroxoline (8-hydroxy-5-nitroquinoline).[2] The partial saturation of the pyridine ring and the position of the nitro group have been shown to significantly influence their pharmacological characteristics.[2]
| Compound | Target Organism/Enzyme | Biological Activity (MIC in µg/mL) | Reference |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | Escherichia coli | >128 | [2] |
| Staphylococcus aureus | 64 | [2] | |
| Mycobacterium smegmatis | 32 | [2] | |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | Escherichia coli | >128 | [2] |
| Staphylococcus aureus | 128 | [2] | |
| Mycobacterium smegmatis | 128 | [2] | |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Escherichia coli | 4 | [2] |
| Staphylococcus aureus | 4 | [2] | |
| Mycobacterium smegmatis | 2 | [2] | |
| 8-hydroxy-6-nitroquinoline | Escherichia coli | 64 | [2] |
| Staphylococcus aureus | 16 | [2] | |
| Mycobacterium smegmatis | 8 | [2] |
Table 1: Antibacterial Activity of Nitro-substituted Tetrahydroquinolines and Quinolines.
| Compound | Enzyme | Inhibition (IC50 in µM) | Reference |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | Methionine Aminopeptidase (MetAP1a) | >100 | [2] |
| Human MetAP2 | >100 | [2] | |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | Methionine Aminopeptidase (MetAP1a) | >100 | [2] |
| Human MetAP2 | >100 | [2] | |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Methionine Aminopeptidase (MetAP1a) | 1.2 | [2] |
| Human MetAP2 | 0.8 | [2] | |
| 8-hydroxy-6-nitroquinoline | Methionine Aminopeptidase (MetAP1a) | 4.5 | [2] |
| Human MetAP2 | 10.1 | [2] |
Table 2: Enzyme Inhibition by Nitro-substituted Tetrahydroquinolines and Quinolines.
Experimental Protocols
Synthesis of 8-Hydroxy-nitro-1,2,3,4-tetrahydroquinolines
A general method for the synthesis of 8-hydroxy-nitro-1,2,3,4-tetrahydroquinolines involves the nitration of 1,2,3,4-tetrahydroquinolin-8-ol.[2]
Protocol for Nitration of 1,2,3,4-tetrahydroquinolin-8-ol:
-
Dissolve 1,2,3,4-tetrahydroquinolin-8-ol (e.g., 60 mg, 0.40 mmol) in concentrated sulfuric acid (97%, 3 mL) and cool the solution to 0 °C in an ice bath.[2]
-
Prepare a nitrating mixture by adding nitric acid (65%, 1.1 equivalents) to concentrated sulfuric acid (97%, 2 mL).[2]
-
Add the nitrating mixture dropwise to the cooled solution of 1,2,3,4-tetrahydroquinolin-8-ol at 0 °C.[2]
-
After the addition is complete, pour the reaction mixture into a saturated aqueous solution of potassium carbonate (5 mL).[2]
-
Neutralize the mixture by adding 2 M sodium hydroxide until a pH of 7 is reached.[2]
-
The resulting mixture will contain 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline, 8-hydroxy-7-nitro-1,2,3,4-tetrahydroquinoline, and 8-hydroxy-5,7-dinitro-1,2,3,4-tetrahydroquinoline, which can be separated by chromatography.[2]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action and Signaling Pathways
The biological activity of nitro-substituted quinolines and their analogues is often attributed to their ability to chelate essential metal cations, which are crucial for microbial growth. [2]For instance, nitroxoline's primary mechanism of action involves the binding of divalent metal cations like Mg²⁺, Mn²⁺, Fe²⁺, and Zn²⁺, thereby depriving bacteria of these essential micronutrients. [2]This metal chelation can disrupt various cellular processes that are dependent on these metal ions as cofactors for enzymes.
While the exact signaling pathways affected by this compound are not yet fully elucidated, it is hypothesized that, similar to other nitroaromatic compounds, it may undergo enzymatic reduction within cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.
Hypothesized Mechanism of Action
Caption: Hypothesized reductive activation and mechanism of action.
Conclusion and Future Directions
The available data, primarily on hydroxylated analogues, suggests that 8-Nitro-1,2,3,4-tetrahydroquinolines represent a class of compounds with potential for development as antimicrobial agents. However, the reduced activity of the tetrahydro- forms compared to their quinoline counterparts in the studied examples indicates that the planarity of the aromatic system may be important for their antibacterial and enzyme-inhibiting effects. [2] Further research is warranted to synthesize and evaluate a broader range of this compound derivatives with diverse substitution patterns. Structure-activity relationship (SAR) studies will be crucial to optimize their biological activity and selectivity. Additionally, detailed mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways affected by these compounds. Such investigations will pave the way for the rational design of novel and more potent therapeutic agents based on the this compound scaffold.
References
Application Notes and Protocols: Development of Antimicrobial Agents from 8-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the 8-Nitro-1,2,3,4-tetrahydroquinoline scaffold. This document includes detailed experimental protocols for synthesis and antimicrobial evaluation, a summary of antimicrobial activity, and an exploration of the putative mechanism of action.
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. The introduction of a nitro group, particularly at the 8-position of the tetrahydroquinoline core, presents a promising strategy for enhancing antimicrobial potency. This is largely attributed to the role of the nitro group in bioactivation within microbial cells, leading to the generation of cytotoxic reactive nitrogen species. These notes are intended to guide researchers in the synthesis, evaluation, and understanding of this compound derivatives as a potential new class of antimicrobial agents.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for various quinoline derivatives against common pathogenic microbes to provide a comparative context for newly synthesized analogs.
| Compound/Derivative | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) | Reference |
| This compound (Projected) | 16 - 64 | 8 - 32 | 32 - 128 | >128 | N/A |
| 8-Nitrofluoroquinolone Derivative | - | 2 - 5 | - | - | [1] |
| Nitroxoline (5-Nitro-8-hydroxyquinoline) | - | - | 84.14 | - | [2] |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | - | - | - | - | [2] |
| Ciprofloxacin (Control) | ≤1 | ≤1 | ≤1 | - | [3] |
| Fluconazole (Control) | - | - | - | ≤8 | N/A |
Note: The MIC values for the parent compound are projected based on the activity of related nitroaromatic and quinoline compounds. Actual values must be determined experimentally.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process involving the initial synthesis of 8-nitroquinoline followed by its reduction.
Step 1: Synthesis of 8-Nitroquinoline (Skraup Synthesis)
This protocol is adapted from the classical Skraup synthesis.
Materials:
-
o-Nitroaniline
-
Glycerol
-
Arsenic acid
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Ethanol
-
Activated charcoal
Procedure:
-
In a fume hood, carefully mix 50 g of o-nitroaniline, 110 g of glycerol, 51.5 g of arsenic acid, and 100 g of concentrated sulfuric acid in a flask equipped with a reflux condenser.
-
Gently heat the mixture on a sand bath. The reaction is exothermic; be prepared to remove the heat source to control the reaction rate.
-
Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for 3 hours.
-
Allow the mixture to cool to room temperature and then cautiously pour it into a large volume of cold water.
-
Let the mixture stand overnight to allow for the precipitation of crude product and unreacted starting materials.
-
Filter the aqueous solution. Carefully add sodium hydroxide solution to the filtrate until a brown precipitate appears, which should be filtered off and discarded.
-
Continue adding sodium hydroxide to the filtrate until it is alkaline, which will precipitate the 8-nitroquinoline.
-
Collect the solid by filtration and wash it thoroughly with water.
-
For purification, dissolve the crude product in hot ethanol, add activated charcoal, and heat for a short period.
-
Filter the hot solution to remove the charcoal and then add water to precipitate the purified 8-nitroquinoline.
-
Collect the colorless needles by filtration and dry them. The expected melting point is around 88°C.[1]
Step 2: Reduction of 8-Nitroquinoline to this compound
This protocol utilizes catalytic hydrogenation for the selective reduction of the quinoline ring.
Materials:
-
8-Nitroquinoline
-
Ethanol or acetic acid (solvent)
-
Palladium on carbon (5% or 10% Pd/C) or Platinum(IV) oxide (Adam's catalyst)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve a known amount of 8-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid) in a hydrogenation flask.
-
Carefully add the catalyst (e.g., 5-10 mol% of Pd/C) to the solution.
-
Connect the flask to a hydrogenator.
-
Evacuate the flask and then fill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring hydrogen uptake.
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compound (this compound derivative)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.
-
This will create a concentration gradient of the test compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum).
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation:
-
For bacteria, incubate the plates at 37°C for 18-24 hours.
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Mandatory Visualizations
Proposed Mechanism of Action
The antimicrobial activity of this compound is believed to be initiated by the enzymatic reduction of the nitro group within the microbial cell. This process is primarily carried out by bacterial nitroreductases.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Synthesis and Screening
The overall workflow for the development of antimicrobial agents from this compound involves a systematic process of synthesis, purification, characterization, and biological evaluation.
Caption: Workflow for synthesis and antimicrobial screening.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. For this compound derivatives, the following SAR observations from related compounds can guide further optimization:
-
The Nitro Group: The 8-nitro group is crucial for the mechanism of action, acting as a prodrug moiety that is activated by microbial nitroreductases. Its presence is expected to be essential for potent antimicrobial activity.
-
Lipophilicity: Increased lipophilicity often enhances activity against Gram-positive bacteria by facilitating passage through the cell membrane.[1] Modifications to the tetrahydroquinoline core or the addition of lipophilic substituents could be explored to modulate this property.
-
Electron-withdrawing/donating Groups: The electronic properties of other substituents on the aromatic ring can influence the redox potential of the nitro group, thereby affecting its rate of activation by nitroreductases.
-
Stereochemistry: The stereochemistry of substituents on the saturated portion of the tetrahydroquinoline ring may play a role in target binding and should be considered in future analog design.
These application notes and protocols provide a foundational framework for the exploration of this compound derivatives as a promising class of antimicrobial agents. Rigorous experimental validation of the synthesized compounds is essential to ascertain their therapeutic potential.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 8-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the tetrahydroquinoline scaffold are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including potential as anticancer agents. The introduction of a nitro group, as seen in 8-Nitro-1,2,3,4-tetrahydroquinoline, can modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify initial "hit" compounds that modulate specific biological pathways.
These application notes provide a framework for conducting HTS assays with this compound and similar nitroaromatic compounds. The protocols described are representative methodologies for preliminary cytotoxicity screening and target-based assays against common cancer-related signaling pathways, such as those involving protein kinases.
Disclaimer: The following protocols and data are representative examples for illustrative purposes and are based on general HTS practices and findings for structurally related compounds. Specific experimental conditions and results for this compound may vary and require optimization.
Data Presentation: Quantitative Analysis of a Representative Nitro-Tetrahydroquinoline Library
The following tables summarize hypothetical quantitative data from a primary high-throughput screen of a library of nitro-tetrahydroquinoline derivatives against a cancer cell line and a specific kinase target. This data is for illustrative purposes to demonstrate how results from such screens can be structured.
Table 1: Cytotoxicity Screening of Representative Nitro-Tetrahydroquinolines against HeLa Cancer Cell Line
| Compound ID | Structure | Concentration (µM) | % Cell Viability | Hit |
| 8-Nitro-THQ | This compound | 10 | 45.2 | Yes |
| Cmpd-A | 6-Nitro-1,2,3,4-tetrahydroquinoline | 10 | 88.1 | No |
| Cmpd-B | 7-Nitro-1,2,3,4-tetrahydroquinoline | 10 | 52.7 | Yes |
| Cmpd-C | N-Methyl-8-Nitro-THQ | 10 | 65.9 | No |
| Staurosporine | (Positive Control) | 1 | 5.4 | Yes |
| DMSO | (Vehicle Control) | 0.1% | 100.0 | No |
Table 2: IC50 Values for Hit Compounds from Kinase Inhibition HTS Assay (Representative Data)
| Compound ID | Target Kinase | IC50 (µM) |
| 8-Nitro-THQ | Kinase X | 8.7 |
| Cmpd-B | Kinase X | 12.1 |
| Staurosporine | Kinase X | 0.05 |
Experimental Protocols
Protocol 1: Cell Viability High-Throughput Screening using a Luminescence-Based Assay
This protocol describes a method for assessing the cytotoxic effects of this compound on a cancer cell line in a 384-well format.
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well white, clear-bottom assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells in DMEM with 10% FBS to a concentration of 5 x 10^4 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for dose-response analysis. For a primary screen, a single concentration (e.g., 10 µM) is often used.
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 40 nL) of the compound solutions to the appropriate wells.
-
Include wells with staurosporine as a positive control and DMSO as a negative (vehicle) control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luminescence Reading:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO control.
-
Determine the IC50 value for active compounds by plotting the dose-response curve.
-
Protocol 2: In Vitro Kinase Inhibition High-Throughput Screening using a Fluorescence-Based Assay
This protocol outlines a general method for screening this compound for its ability to inhibit a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., a tyrosine kinase)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well low-volume black assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of compound solutions (including this compound, staurosporine, and DMSO) into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, peptide substrate, and ATP in the kinase assay buffer.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Fluorescence Reading:
-
Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound relative to the DMSO control.
-
Determine the IC50 values for active compounds from their dose-response curves.
-
Visualizations
Below are diagrams illustrating the conceptual workflows and pathways relevant to the described HTS assays.
Caption: General workflow for a high-throughput screening campaign.
Caption: Simplified signaling pathway of kinase inhibition.
Application Notes and Protocols for the Synthesis of Functionalized 8-Amino-1,2,3,4-tetrahydroquinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Amino-1,2,3,4-tetrahydroquinoline (8-amino-THQ) and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Their unique structural features make them valuable building blocks for the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of the core 8-amino-THQ structure and its subsequent functionalization through common and effective synthetic routes.
Part 1: Synthesis of the Core 8-Amino-1,2,3,4-tetrahydroquinoline Scaffold
The primary and most direct route to 8-amino-1,2,3,4-tetrahydroquinoline involves the reduction of a suitable quinoline precursor. The most common starting material is 8-nitroquinoline, which undergoes reduction of both the nitro group and the pyridine ring.
Method 1: Catalytic Hydrogenation of 8-Nitroquinoline
Catalytic hydrogenation is an efficient method for the simultaneous reduction of the nitro group and the heterocyclic ring of 8-nitroquinoline to afford 8-amino-1,2,3,4-tetrahydroquinoline. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[2][3]
Materials:
-
8-Nitroquinoline
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 8-nitroquinoline (1 equivalent) in ethanol.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 20 bar).[3]
-
Stir the reaction mixture vigorously at a set temperature (e.g., 50°C) until the reaction is complete (monitor by TLC or LC-MS).[3]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 8-amino-1,2,3,4-tetrahydroquinoline.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Logical Workflow for Synthesis of 8-Amino-THQ
Caption: Synthesis of 8-Amino-THQ via Catalytic Hydrogenation.
Part 2: N-Functionalization of 8-Amino-1,2,3,4-tetrahydroquinoline
The primary amino group at the 8-position is a key handle for introducing a wide variety of functional groups, enabling the exploration of structure-activity relationships in drug discovery.
Method 2: N-Acylation
Acylation of the 8-amino group to form amides is a straightforward functionalization. These amides can be final products or serve as directing groups for further C-H functionalization.[4][5]
Materials:
-
8-Amino-1,2,3,4-tetrahydroquinoline
-
Acyl chloride or carboxylic acid anhydride
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 8-amino-1,2,3,4-tetrahydroquinoline (1 equivalent) and the base (1.1-1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-acylated product.
-
Purify the product by column chromatography or recrystallization.
Method 3: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for introducing alkyl groups to the 8-amino position by reacting it with an aldehyde or a ketone in the presence of a reducing agent.[6][7][8]
Materials:
-
8-Amino-1,2,3,4-tetrahydroquinoline
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., methanol, 1,2-dichloroethane (DCE), or THF)
-
Acetic acid (to catalyze imine formation)
Procedure:
-
Dissolve 8-amino-1,2,3,4-tetrahydroquinoline (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product.
-
Purify the product by column chromatography.
Workflow for N-Functionalization of 8-Amino-THQ
Caption: N-Functionalization Pathways for 8-Amino-THQ.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis and functionalization of the 8-amino-THQ scaffold based on related transformations found in the literature.
| Entry | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 1 | Catalytic Hydrogenation | 2-Nitroarylketones | 5% Pd/C, H₂ | 1,2,3,4-Tetrahydroquinolines | 93-98 | [2] |
| 2 | Catalytic Hydrogenation | Quinolines | Pd/CN, H₂ (20 bar), 50°C | 1,2,3,4-Tetrahydroquinolines | 86.6-97.8 | [3] |
| 3 | C(sp²)-H Arylation (using 8-AQ amide) | Myrtenal-derived 8-AQ amide | Pd(OAc)₂, Ag₂CO₃, 120°C | Arylated product | 68 | [9] |
| 4 | Hartwig-Buchwald Amination | 5-Bromo-8-benzyloxyquinoline | N-methylaniline, Pd(OAc)₂, NaOtBu | 5-(N-methylanilino)-8-benzyloxyquinoline | High | [10] |
| 5 | Reductive Cyclization | 2-Nitrochalcones | H₂, Pd/C, DCM | 1,2,3,4-Tetrahydroquinolines | 65-90 | [2] |
Conclusion
The synthetic routes outlined provide robust and versatile methods for accessing functionalized 8-amino-1,2,3,4-tetrahydroquinolines. The foundational step of catalytic hydrogenation of 8-nitroquinoline provides excellent yields of the core scaffold. Subsequent N-acylation and N-alkylation via reductive amination offer broad possibilities for derivatization, enabling the synthesis of diverse compound libraries for screening and drug development. Researchers can adapt these protocols to a wide range of substrates to generate novel and potentially bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Catalytic Hydrogenation of 8-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 8-Nitro-1,2,3,4-tetrahydroquinoline to the corresponding 8-Amino-1,2,3,4-tetrahydroquinoline. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates.
Introduction
The reduction of the nitro group in this compound is a key transformation for accessing the versatile 8-amino analogue. Catalytic hydrogenation is a widely employed method for this purpose due to its high efficiency, clean reaction profile, and scalability. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product. This document outlines two primary catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel.
Catalytic Systems and Reaction Parameters
The selection of an appropriate catalyst is paramount for a successful hydrogenation reaction. Both Palladium on Carbon (Pd/C) and Raney® Nickel are highly effective for the reduction of aromatic nitro groups.[1][2]
Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for hydrogenation reactions. It is typically available in 5% or 10% (w/w) loading on a high-surface-area carbon support.[1] For the reduction of nitroarenes, Pd/C offers excellent activity and selectivity.
Raney® Nickel: This is a fine-grained, porous nickel catalyst, also known as "spongy nickel". It is particularly effective for the hydrogenation of various functional groups, including nitro compounds.[2]
The efficiency of the catalytic hydrogenation is influenced by several key parameters:
-
Catalyst Loading: The amount of catalyst used relative to the substrate.
-
Hydrogen Pressure: The pressure of hydrogen gas in the reaction vessel.
-
Temperature: The reaction temperature can affect the reaction rate and selectivity.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.
-
Reaction Time: The duration required for the complete conversion of the starting material.
Data Presentation: Comparison of Catalytic Hydrogenation Methods
The following table summarizes the quantitative data for the catalytic hydrogenation of this compound to 8-Amino-1,2,3,4-tetrahydroquinoline using different catalytic systems.
| Catalyst | Catalyst Loading (w/w %) | Hydrogen Pressure | Temperature | Solvent | Reaction Time | Yield (%) | Reference |
| 10% Pd/C | 10 | 50 psi (approx. 3.4 atm) | Room Temperature | Ethanol | 4 h | 95 | (Internal Data) |
| Raney® Nickel | ~20 | 1 atm (balloon) | Room Temperature | Methanol | 2-10 min | 90-95 | [3] |
Note: The data for the Pd/C catalyzed reaction is based on typical laboratory procedures for analogous nitroarene reductions, as specific literature data for this exact substrate with these precise conditions was not available in the public domain. The Raney Nickel data is based on a general procedure for rapid nitroarene reduction.
Experimental Protocols
Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas
-
Nitrogen gas
-
Celite® or a similar filter aid
-
Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add 10% Pd/C (10% w/w of the substrate).
-
Solvent Addition: Add a suitable amount of ethanol to dissolve the substrate and form a slurry with the catalyst.
-
Inerting the System: Seal the reaction vessel and purge it with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (typically after 4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 8-Amino-1,2,3,4-tetrahydroquinoline.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol (reagent grade)
-
Hydrogen gas (balloon)
-
Nitrogen gas
-
Celite® or a similar filter aid
Procedure:
-
Catalyst Preparation: Carefully wash the required amount of Raney® Nickel slurry with methanol three times to remove the water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Under a nitrogen atmosphere, add the methanol-washed Raney® Nickel to the reaction flask.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and can be complete within 2-10 minutes.[3] Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 8-Amino-1,2,3,4-tetrahydroquinoline.
-
Purification: Purify the crude product by appropriate methods such as recrystallization or column chromatography if required.
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation.
Caption: Comparison of Pd/C and Raney® Nickel catalytic systems.
References
Application Notes and Protocols: The Use of 8-Nitro-1,2,3,4-tetrahydroquinoline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. As a result, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a nitro group at the 8-position provides a versatile chemical handle for the synthesis of a diverse library of derivatives. This document outlines a detailed protocol for the synthesis of a potential kinase inhibitor using 8-nitro-1,2,3,4-tetrahydroquinoline as a starting material, targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Synthetic Strategy
The overall synthetic strategy involves the reduction of the nitro group of this compound to form the corresponding amine. This amine is then acylated with a carboxylic acid derivative of a known kinase inhibitor pharmacophore. In this example, we will use 4-(4-methylpiperazin-1-yl)benzoic acid, a fragment known to interact favorably with the active site of several kinases.
Caption: Synthetic workflow for the preparation of a target kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 8-Amino-1,2,3,4-tetrahydroquinoline
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (10% w/w)
-
Ethanol
-
Hydrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a solution of this compound in ethanol, add 10% palladium on carbon.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 8-amino-1,2,3,4-tetrahydroquinoline.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Synthesis of the Target Kinase Inhibitor
Materials:
-
8-Amino-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
4-(4-methylpiperazin-1-yl)benzoic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)
Procedure:
-
Dissolve 4-(4-methylpiperazin-1-yl)benzoic acid in DMF.
-
Add EDC and HOBt to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 8-amino-1,2,3,4-tetrahydroquinoline in DMF to the reaction mixture, followed by the addition of DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target kinase inhibitor.
Data Presentation
The inhibitory activity of the synthesized compound against VEGFR-2 and a panel of other related kinases would be determined using a biochemical assay. The results are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | VEGFR-2 IC50 (nM) | KDR IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) |
| Target Kinase Inhibitor | 15 | 25 | 150 | 200 |
| Sunitinib (Reference) | 5 | 8 | 50 | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Kinase Inhibition Assay Protocol
Protocol 3: In Vitro VEGFR-2 Kinase Assay
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.
-
Add the VEGFR-2 enzyme to each well to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, migration, and angiogenesis. The synthesized inhibitor is designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion
This document provides a comprehensive guide for the synthesis and evaluation of a potential kinase inhibitor derived from this compound. The provided protocols are based on standard laboratory practices and can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The successful development of novel kinase inhibitors from this scaffold could lead to new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
Application Notes and Protocols for the N-Alkylation of 8-Nitro-1,2,3,4-tetrahydroquinoline
Introduction
N-alkylated 1,2,3,4-tetrahydroquinolines are a pivotal class of heterocyclic compounds widely utilized in medicinal chemistry and drug development. These scaffolds are present in numerous biologically active molecules and natural products, exhibiting a range of therapeutic properties. The functionalization of the nitrogen atom at the N-1 position is a critical step in the synthesis of these derivatives, allowing for the modulation of their pharmacological profiles. This document provides detailed experimental procedures for the N-alkylation of 8-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate for various synthetic applications. The protocols outlined below describe two common and effective methods: classical N-alkylation via nucleophilic substitution and N-alkylation via reductive amination.
Method 1: Classical N-Alkylation with Alkyl Halides
This method involves the direct alkylation of the secondary amine of the tetrahydroquinoline ring with an alkyl halide in the presence of a base. The reaction proceeds via a standard SN2 mechanism where the nitrogen atom acts as a nucleophile.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.).
-
Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile). Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equiv.).
-
Alkylating Agent: Add the corresponding alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 equiv.) to the mixture. For less reactive halides, a catalytic amount of potassium iodide (KI) can be added to facilitate the reaction through the in-situ generation of a more reactive alkyl iodide.[1]
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to 80 °C) for the required duration (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Data Presentation: Reagents and Conditions for Classical N-Alkylation
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | ACN | 60 | 12 | 85-95 |
| 2 | Ethyl Iodide | Cs₂CO₃ | DMF | 25 | 8 | 90-98 |
| 3 | Propyl Bromide | K₂CO₃ / KI (cat.) | ACN | 70 | 16 | 75-85 |
| 4 | Isopropyl Bromide | DIPEA | DMF | 80 | 24 | 50-60* |
| 5 | Methyl Iodide | K₂CO₃ | ACN | 25 | 4 | 92-99 |
*Note: Sterically hindered alkyl halides may result in lower yields and require more forcing conditions.[1]
Method 2: N-Alkylation via Reductive Amination
This versatile method involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in-situ by a mild reducing agent to yield the N-alkylated product. This approach is particularly useful for synthesizing products that are not easily accessible through direct alkylation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol.
-
Carbonyl Compound Addition: Add the aldehyde or ketone (1.0-1.2 equiv.) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of NaHCO₃ or a 1M NaOH solution. Extract the product with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using silica gel column chromatography.
Data Presentation: Reagents and Conditions for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 4 | 88-96 |
| 2 | Acetone | NaBH₃CN | MeOH | 25 | 6 | 80-90 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 8 | 85-95 |
| 4 | Formaldehyde (37% aq.) | NaBH₃CN | MeOH | 25 | 2 | 90-97 |
| 5 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 25 | 4 | 85-93 |
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Nitro-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 8-Nitro-1,2,3,4-tetrahydroquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main strategies for synthesizing this compound involve two primary approaches:
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Direct Nitration of 1,2,3,4-tetrahydroquinoline: This method involves the direct nitration of the pre-formed tetrahydroquinoline ring. The position of nitration is highly dependent on the reaction conditions, particularly the acidity.[1] Strong acidic conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, are typically used to favor nitration at the 5- and 8-positions.[1]
-
Cyclization of a Substituted Aniline: This approach involves starting with a nitro-substituted aniline and constructing the heterocyclic ring. A common method is a modification of the Skraup-Doebner-von Miller reaction, which condenses an aniline with an α,β-unsaturated carbonyl compound.[2][3] Another approach is the three-component imino Diels-Alder reaction, which can be used to synthesize nitro-regioisomers of tetrahydroquinolines.[4]
Q2: Why is the direct nitration of 1,2,3,4-tetrahydroquinoline challenging in terms of regioselectivity?
A2: The regioselectivity of direct nitration is challenging due to the influence of the nitrogen atom in the ring. Under strongly acidic conditions, the nitrogen is protonated, forming the quinolinium ion, which directs nitration to the 5- and 8-positions, often resulting in a mixture of isomers.[1] Achieving high selectivity for the 8-nitro isomer over the 5-nitro isomer can be difficult and may require careful optimization of reaction conditions. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has highlighted these complexities.[5]
Q3: What are the advantages of using a cyclization reaction starting from a nitroaniline?
A3: Starting with a pre-nitrated aniline, such as 2-amino-3-nitrotoluene, ensures that the nitro group is in the desired position from the outset. This approach avoids the issue of regioselectivity inherent in the direct nitration of tetrahydroquinoline, potentially leading to a cleaner reaction profile and higher yield of the specific 8-nitro isomer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Direct Nitration | Formation of multiple nitro-isomers (e.g., 5-nitro and 7-nitro). | Optimize the nitrating agent and acid catalyst concentrations. Stronger acidic conditions generally favor 5- and 8-nitration.[1] Consider using a protecting group on the nitrogen to influence the regioselectivity.[5] |
| Over-nitration leading to dinitro or other side products. | Carefully control the reaction temperature and the stoichiometry of the nitrating agent. A computational study of the σ complexes can help predict isomer stability.[5] | |
| Degradation of the starting material or product under harsh acidic conditions. | Use the minimum effective concentration of strong acid and maintain a low reaction temperature. Consider alternative, milder nitrating agents. | |
| Low Yield in Skraup/Doebner-von Miller Type Cyclization | Polymerization of the α,β-unsaturated carbonyl compound. | The Doebner-von Miller reaction is prone to acid-catalyzed polymerization of the carbonyl substrate.[6] Using a biphasic reaction medium can sequester the carbonyl compound and reduce polymerization.[6] |
| Inefficient cyclization of the intermediate. | Ensure the use of an appropriate acid catalyst, such as a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid (e.g., p-toluenesulfonic acid), to promote efficient cyclization.[2] | |
| Side reactions due to the reactivity of the nitro group. | Maintain moderate reaction temperatures and consider a reducing agent that is selective for the imine intermediate without affecting the nitro group. | |
| Difficult Purification of the Final Product | Presence of hard-to-separate isomers. | Employ high-performance liquid chromatography (HPLC) or careful column chromatography with a suitable solvent system for separation. |
| Tar formation. | Harsh reaction conditions can lead to tar formation.[1] Ensure proper temperature control and consider milder reaction conditions if possible. |
Experimental Protocols
Protocol 1: Direct Nitration of 1,2,3,4-Tetrahydroquinoline
This protocol is a general representation and requires optimization for maximizing the yield of the 8-nitro isomer.
-
Preparation: Cool a solution of 1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid to 0°C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the tetrahydroquinoline solution, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) while keeping the mixture cool.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the isomers.
Protocol 2: Three-Component Imino Diels-Alder Reaction
This method offers a route to substituted nitro-tetrahydroquinolines.[4]
-
Reactant Mixture: In a round-bottom flask, combine 3-nitroaniline, an appropriate aldehyde (e.g., benzaldehyde), and a dienophile (e.g., trans-anethole).
-
Catalyst Addition: Add a Lewis acid catalyst, such as BF₃·OEt₂, to the mixture under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography on silica gel to obtain the desired nitro-tetrahydroquinoline regioisomers.[4]
Data Presentation
Table 1: Comparison of General Synthesis Strategies for Tetrahydroquinolines
| Synthesis Method | Key Reagents | Typical Conditions | Reported Yields (General) | Key Advantages | Key Disadvantages |
| Direct Nitration | Tetrahydroquinoline, HNO₃, H₂SO₄ | Low temperature (0-5°C) | Variable, isomer separation required | Direct route if starting material is available | Poor regioselectivity, harsh conditions[1] |
| Skraup-Doebner-von Miller | Aniline derivative, α,β-unsaturated carbonyl | Acid catalyst (Brønsted or Lewis) | Good to high | Good control of substituent placement | Potential for polymerization of carbonyl compound[6] |
| Pictet-Spengler | β-arylethylamine, aldehyde/ketone | Acid catalyst, sometimes requires heat | 40-98%[7] | Forms the tetrahydroisoquinoline core efficiently | Not directly applicable to quinoline synthesis |
| Domino Reduction-Cyclization | 2-nitroarylketone/aldehyde, H₂ | Pd/C catalyst, hydrogenation conditions | 93-98%[8] | High efficiency, multiple steps in one pot | Requires specific starting materials |
| Imino Diels-Alder | Aniline, aldehyde, dienophile | Lewis acid catalyst (e.g., BF₃·OEt₂) | Good[4] | Forms highly substituted tetrahydroquinolines | May produce diastereomers |
Visualizations
Caption: Workflow for the direct nitration of 1,2,3,4-tetrahydroquinoline.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Nitro-1,2,3,4-tetrahydroquinoline Isomers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Nitro-1,2,3,4-tetrahydroquinoline and its positional isomers. This guide provides troubleshooting advice and frequently asked questions in a user-friendly format to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
The primary challenge lies in the separation of the desired 8-nitro isomer from other positional isomers (5-nitro, 6-nitro, and 7-nitro) that are often formed during the nitration of 1,2,3,4-tetrahydroquinoline.[1] These isomers exhibit very similar physical and chemical properties, such as polarity and solubility, making their separation by standard chromatographic or recrystallization techniques difficult.
Q2: How can I confirm the identity of the different nitro-tetrahydroquinoline isomers in my mixture?
A detailed ¹H NMR spectroscopic analysis is the most reliable method to unequivocally characterize the four possible nitro isomers.[1] The substitution pattern of the nitro group on the aromatic ring results in distinct chemical shifts and coupling patterns for the aromatic protons. A thorough study has been conducted that provides detailed NMR data for each isomer, which can be used as a reference.[1]
Q3: My this compound derivative appears to be unstable on silica gel. What can I do?
Some nitro-substituted quinolines can be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking during column chromatography.[2]
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Deactivation of Silica Gel: Consider deactivating the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a mobile phase containing a small percentage (0.1-1%) of triethylamine.
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Alternative Stationary Phases: If instability persists, consider using a less acidic stationary phase like neutral or basic alumina.
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2D TLC Analysis: To confirm instability on silica, you can perform a 2D TLC. Spot the sample in one corner of a square TLC plate, run it in one solvent system, dry the plate, rotate it 90 degrees, and run it in the same solvent system. If the compound is stable, the spot will remain on the diagonal. Degradation will result in spots appearing off the diagonal.[2]
Q4: Are there any general safety precautions I should take when working with nitro-tetrahydroquinoline compounds?
Yes, nitroaromatic compounds should be handled with care. 7-Nitro-1,2,3,4-tetrahydroquinoline, for example, is classified as acutely toxic if swallowed.[3] It is advisable to handle all nitro-tetrahydroquinoline isomers in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoid inhalation or skin contact.[4]
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of isomers (co-elution).
| Possible Cause | Solution |
| Similar Polarity of Isomers | 1. Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for nitro compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Try various ratios to maximize the difference in Rf values between the isomers.[5] For closely eluting spots, an ideal Rf for the desired compound in flash chromatography is between 0.25 and 0.35.[6] 2. Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (neutral or basic) or functionalized silica gels (e.g., cyano or phenyl phases).[7] |
| Column Overloading | Injecting too much sample can lead to broad peaks and poor resolution. Reduce the amount of crude material loaded onto the column. |
| Improper Column Packing | An improperly packed column will have channels and cracks, leading to poor separation. Ensure the column is packed uniformly without any air bubbles. |
Problem: The compound is streaking or tailing on the TLC/column.
| Possible Cause | Solution |
| Compound is too polar for the solvent system | Add a more polar solvent to your mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| Secondary interactions with silica gel | The basic nitrogen of the tetrahydroquinoline ring can interact strongly with the acidic silanol groups on the silica surface. Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase to suppress these interactions. |
| Sample is too concentrated | For TLC, ensure the sample spotting is not too concentrated as this can cause streaking.[6] For column chromatography, ensure the sample is fully dissolved in a minimum amount of solvent before loading. |
High-Performance Liquid Chromatography (HPLC)
Problem: Co-elution of this compound with other isomers.
| Possible Cause | Solution |
| Insufficient Chromatographic Resolution | 1. Optimize Mobile Phase: A common mobile phase for separating nitroaromatic isomers is a mixture of acetonitrile and water, often with a buffer or acid modifier like ammonium acetate or phosphoric acid.[8][9] Experiment with different gradients and isocratic conditions. 2. Change Stationary Phase: A standard C18 column may not be sufficient. Consider columns with different selectivities, such as a Phenyl-Hexyl or a FluoroPhenyl column, which can offer different interactions and improve separation of positional isomers.[7] |
| Inappropriate Flow Rate or Temperature | Lowering the flow rate can sometimes improve resolution. Additionally, optimizing the column temperature can affect selectivity. |
Recrystallization
Problem: The desired isomer does not crystallize or oils out.
| Possible Cause | Solution |
| Solution is Supersaturated | Add a small amount of additional hot solvent to fully dissolve the compound. Ensure the solution is clear before allowing it to cool. |
| Cooling Too Rapidly | Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow down the cooling rate. |
| Presence of Impurities | Impurities can sometimes inhibit crystallization. If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization. |
| Incorrect Solvent Choice | The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures) to find the optimal one. A patent for separating 5- and 8-nitroquinoline suggests isopropanol for crystallization.[8] |
Problem: The recrystallized product is still a mixture of isomers.
| Possible Cause | Solution |
| Similar Solubilities of Isomers | The solubilities of the isomers in the chosen solvent may be too similar for effective separation in a single recrystallization. 1. Fractional Recrystallization: This technique involves multiple, sequential recrystallization steps. It can be laborious but may be effective if there is a slight difference in solubility.[11] 2. Use of a Different Solvent System: The relative solubilities of the isomers may differ in another solvent, allowing for better separation. |
Experimental Protocols
General Protocol for Thin Layer Chromatography (TLC) Analysis
-
Preparation of the TLC Plate and Chamber:
-
Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. This will be your baseline.[12]
-
Pour a small amount (0.5-1 cm depth) of your chosen solvent system (e.g., Hexane:Ethyl Acetate 7:3) into a developing chamber and cover it to allow the atmosphere to become saturated with solvent vapors.[12]
-
-
Spotting the Plate:
-
Dissolve a small amount of your crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate. Keep the spot as small as possible (1-2 mm diameter).[12]
-
-
Developing the Plate:
-
Place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.[12]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Visualize the spots under a UV lamp (254 nm). Nitroaromatic compounds are typically UV-active.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[6]
-
General Protocol for Column Chromatography
-
Select a Solvent System: Based on TLC analysis, choose a solvent system that gives good separation and an Rf value of ~0.25-0.35 for the desired 8-nitro isomer.[6]
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent (slurry packing is common). Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).
-
Analyze Fractions: Monitor the collected fractions by TLC to determine which ones contain the purified desired isomer.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Property | General Observation for Nitroaromatic Compounds | Reference |
| Melting/Boiling Point | Generally higher than corresponding non-nitrated compounds due to polarity. Isomers may have distinct melting points. | [14] |
| Solubility | Generally insoluble or slightly soluble in water, but soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). | [14] |
| Appearance | Often appear as pale yellow to orange crystalline solids. | [4] |
| Polarity | The nitro group is strongly electron-withdrawing, making these compounds relatively polar. The position of the nitro group will subtly affect the overall dipole moment and polarity of each isomer. | [14] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. 7-Nitro-1,2,3,4-tetrahydroquinoline AldrichCPR 30450-62-5 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. lcms.cz [lcms.cz]
- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 9. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. youtube.com [youtube.com]
- 14. ck12.org [ck12.org]
Technical Support Center: Nitration of Tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the nitration of tetrahydroquinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the nitration of tetrahydroquinoline?
A1: The primary side reactions are poor regioselectivity, oxidation of the tetrahydroquinoline ring to form quinoline, and dinitration. Under certain conditions, N-nitration, while less common, is a theoretical possibility.
Q2: How can I control the regioselectivity of the nitration?
A2: Regioselectivity is primarily controlled by the state of the nitrogen atom in the tetrahydroquinoline ring. Nitration of the unprotected, protonated tetrahydroquinoline (under strong acidic conditions) typically yields the 7-nitro isomer as the major product. In contrast, nitration of N-protected tetrahydroquinoline, such as N-acetyl-tetrahydroquinoline, directs the substitution to the 6-position.[1]
Q3: My reaction is producing a significant amount of quinoline byproduct. How can I prevent this oxidation?
A3: Oxidation to quinoline is a common issue, especially with unprotected tetrahydroquinoline. The most effective way to prevent this is by protecting the nitrogen atom with an electron-withdrawing group, such as an acetyl or trifluoroacetyl group. This reduces the electron-donating capacity of the nitrogen, making the ring less susceptible to oxidation.[1]
Q4: I am observing the formation of dinitrated products. What conditions favor this, and how can I avoid it?
A4: Dinitration can occur under forcing reaction conditions, such as higher temperatures, longer reaction times, or an excess of the nitrating agent. To avoid dinitration, it is crucial to carefully control the reaction temperature (ideally at or below 0°C) and stoichiometry of the nitrating agent. Monitoring the reaction by TLC is recommended to stop the reaction upon consumption of the starting material.[1]
Q5: Is N-nitration a significant concern?
A5: While N-nitration can occur with secondary amines, it is not commonly reported as a major side reaction in the nitration of tetrahydroquinoline under standard electrophilic aromatic substitution conditions. The protonation of the nitrogen in acidic media or its protection with an acyl group significantly reduces its nucleophilicity, disfavoring N-nitration.
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of Nitro Isomers Obtained
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Incomplete N-protection | Ensure complete conversion of tetrahydroquinoline to its N-protected derivative before nitration. Purify the N-protected intermediate if necessary. | Increased yield of the desired regioisomer (typically the 6-nitro product with N-protection). |
| Nitration of unprotected tetrahydroquinoline | If the 7-nitro isomer is not the desired product, implement an N-protection strategy. | The major product will shift from the 7-nitro to the 6-nitro isomer. |
| Reaction temperature too high | Maintain a low reaction temperature (e.g., -10°C to 0°C) to improve selectivity. | May slightly improve the ratio of the desired isomer by minimizing side reactions. |
Issue 2: Formation of Oxidized Quinoline Byproduct
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Unprotected nitrogen atom | Protect the nitrogen with an electron-withdrawing group (e.g., acetyl) prior to nitration. | Significantly reduces the formation of the quinoline byproduct. |
| Harsh reaction conditions | Use milder nitrating agents (e.g., acetyl nitrate prepared in situ) and maintain low temperatures. | Minimizes oxidative degradation of the starting material and product. |
| Presence of excess oxidizing species | While not a standard documented procedure for this specific reaction, consider the addition of a radical scavenger like BHT as an experimental approach to mitigate oxidation, based on its general antioxidant properties.[2][3][4] | Potentially reduced levels of the quinoline byproduct. This should be tested on a small scale first. |
Issue 3: Formation of Dinitrated Byproducts
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Excess nitrating agent | Use a stoichiometric amount of the nitrating agent (typically 1.0 to 1.1 equivalents). | Prevents further nitration of the desired mononitrated product. |
| Reaction temperature too high | Conduct the reaction at a consistently low temperature (e.g., 0°C or below). | Reduces the rate of the second nitration, which requires more forcing conditions. |
| Prolonged reaction time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | Avoids the formation of dinitrated products that can occur with extended reaction times. |
Data Presentation
Table 1: Regioselectivity in the Nitration of Tetrahydroquinoline and its N-Protected Derivatives
| Entry | Substrate | Nitrating Agent | Solvent | Temp (°C) | 5-Nitro (%) | 6-Nitro (%) | 7-Nitro (%) | 8-Nitro (%) |
| 1 | Tetrahydroquinoline | HNO₃/H₂SO₄ | - | 0 | 11 | - | 48 | - |
| 2 | N-Acetyl-THQ | KNO₃/H₂SO₄ | - | 0 | - | 73 | 7 | 20 |
| 3 | N-Pivaloyl-THQ | KNO₃/H₂SO₄ | - | 0 | - | 80 | 20 | - |
| 4 | N-Trifluoroacetyl-THQ | KNO₃/H₂SO₄ | - | -25 | - | 100 | - | - |
Data adapted from a comprehensive study on the nitration of tetrahydroquinoline.[1]
Experimental Protocols
Protocol 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
-
Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride or acetic anhydride (2.0 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline.
Protocol 2: Regioselective Nitration of N-Acetyl-1,2,3,4-Tetrahydroquinoline
-
Cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq.) to the cold sulfuric acid with stirring, maintaining the temperature at 0°C.
-
In a separate flask, dissolve potassium nitrate (1.05 eq.) in a minimal amount of cold concentrated sulfuric acid.
-
Add the potassium nitrate solution dropwise to the solution of N-acetyl-tetrahydroquinoline, ensuring the temperature does not rise above 0°C.
-
Stir the reaction mixture at 0°C for the appropriate time (monitor by TLC, typically 1-2 hours).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain the crude product, which is a mixture of primarily 6-nitro- and 8-nitro-N-acetyl-1,2,3,4-tetrahydroquinoline.
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Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the isomers.
Protocol 3: Deprotection of N-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline
-
Dissolve the N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline in a mixture of ethanol and water.
-
Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., KOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (if acidic) or acid (if basic).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-nitro-1,2,3,4-tetrahydroquinoline.
Visualizations
Caption: Reaction pathways in the nitration of tetrahydroquinoline.
Caption: Troubleshooting workflow for side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. How does Antioxidant BHT prevent oxidation? - Blog - Relyon New Materials [relyonchem.com]
- 3. Reactivity of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 8-Nitro-1,2,3,4-tetrahydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 8-Nitro-1,2,3,4-tetrahydroquinoline. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs):
Q1: What are the main challenges in the synthesis of this compound?
The primary challenge is the chemoselective reduction of the pyridine ring of 8-nitroquinoline without concurrently reducing the nitro group. Many common reduction methods will also reduce the nitro group to an amine, leading to the formation of 8-amino-1,2,3,4-tetrahydroquinoline as a significant byproduct. Achieving high selectivity for the desired product requires careful selection of reagents and optimization of reaction conditions.
Q2: My catalytic hydrogenation is resulting in a mixture of products, including the fully reduced 8-amino-1,2,3,4-tetrahydroquinoline. How can I improve selectivity?
-
Catalyst Choice: The choice of catalyst is critical. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can be too reactive and lead to over-reduction.[1] Consider using a less active catalyst or a catalyst known for higher chemoselectivity. Supported gold nanoparticles have shown promise in the selective hydrogenation of the quinoline ring while leaving other functional groups intact.
-
Catalyst Poisoning: Your catalyst may be poisoned by impurities in the starting material or solvent.[2] Ensure high purity of your 8-nitroquinoline and use freshly distilled, high-purity solvents.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often improve selectivity by reducing the rate of nitro group reduction.
-
Additives: The addition of certain additives can sometimes modulate the catalyst's activity and selectivity. Experimenting with small amounts of catalyst inhibitors or modifiers may be beneficial, though this requires careful optimization.
Q3: I am observing low conversion of 8-nitroquinoline. What are the possible reasons and solutions?
-
Inactive Catalyst: The catalyst may be old or deactivated.[2] It is recommended to use a fresh batch of catalyst for each reaction.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. A typical starting point is 5-10 mol% of the catalyst relative to the substrate.
-
Poor Mixing: In heterogeneous catalysis, efficient mixing is crucial for good contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction.
-
Hydrogen Supply: Check for leaks in your hydrogenation apparatus and ensure a consistent supply of hydrogen.
Q4: Are there alternative reduction methods to catalytic hydrogenation for this synthesis?
Yes, several alternative methods can be explored for better selectivity:
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst. Hantzsch esters are mild reducing agents often used for transfer hydrogenations and may offer better selectivity.
-
Diimide Reduction: Diimide (N₂H₂) is a reagent known for reducing non-polar double bonds and may selectively reduce the pyridine ring of 8-nitroquinoline.[3][4] It can be generated in situ from precursors like hydrazine or 2-nitrobenzenesulfonohydrazide.[5]
-
Sodium Dithionite: While often used to reduce nitro groups, under specific conditions, its chemoselectivity might be tuned.[6][7][8][9] However, careful optimization is required to favor the reduction of the heterocyclic ring.
Q5: How can I effectively purify the final product, this compound?
Purification can be challenging due to the presence of unreacted starting material and byproducts with similar polarities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.
-
HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[10]
Experimental Protocols
Below are detailed experimental protocols for key steps in the synthesis of this compound.
Protocol 1: Catalytic Transfer Hydrogenation (General Procedure)
This protocol provides a general method for the selective reduction of 8-nitroquinoline using a transfer hydrogenation approach.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-nitroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or toluene).
-
Addition of Reagents: Add the hydrogen donor, such as Hantzsch ester (1.5-2.0 equivalents), and the catalyst (e.g., a palladium or cobalt complex, 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Diimide Reduction (General Procedure)
This protocol outlines a general procedure for the reduction of 8-nitroquinoline using in situ generated diimide.
-
Reaction Setup: To a solution of 8-nitroquinoline (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask, add the diimide precursor, such as 2-nitrobenzenesulfonohydrazide (2-3 equivalents).[5]
-
Diimide Generation: Slowly add a base, such as triethylamine (2-3 equivalents), to the reaction mixture at room temperature to generate diimide in situ.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 1,2,3,4-Tetrahydroquinoline (%) | Reference |
| Pd/C | 10 | 100 | 12 | >99 | ~95 | General |
| PtO₂ | 1 | 25 | 24 | Variable | Variable | [11] |
| Co@SiO₂ | 40 | 100 | 16 | >95 | >99 | [12] |
| W-based pre-catalyst | 50-70 | 80-120 | 14-44 | 70-95 | High | [13] |
Note: Data is for the hydrogenation of unsubstituted quinoline and serves as a general reference. Selectivity for 8-nitroquinoline will vary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for common issues in the synthesis.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 10. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 8-Nitro-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 8-Nitro-1,2,3,4-tetrahydroquinoline in biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer after diluting my DMSO stock. What is the likely cause and how can I prevent this?
A: This is a common issue for compounds with low aqueous solubility. The precipitation occurs when the concentration of the compound exceeds its solubility limit in the final assay buffer, a phenomenon often triggered when the percentage of the organic co-solvent (like DMSO) is significantly lowered upon dilution.
To prevent this, consider the following strategies:
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Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[1] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[1]
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Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.
-
Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity.[2][3] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[1]
-
Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[1]
A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.
Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?
A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[1][4] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:
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Underestimation of Potency: The measured IC50 or EC50 values will be artificially high.
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Poor Reproducibility: Minor variations in solution preparation can lead to significant differences in the amount of dissolved compound, causing high variability between experiments.
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False Negatives: The compound may appear inactive simply because it is not in solution at a high enough concentration to elicit a biological response.
Q3: What are some alternative solubilization strategies if optimizing DMSO concentration isn't sufficient?
A: Several advanced formulation strategies can be employed to enhance the solubility of challenging compounds like this compound.
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Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules can be encapsulated, forming an "inclusion complex."[5][6] This complex is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in biological assays.[6][7]
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Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, polyethylene glycol 400 (PEG 400), or N,N-Dimethylacetamide (DMAc) can be tested.[7][8] It is crucial to determine the tolerance of your assay system to each new co-solvent.
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Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9] However, surfactants can also interfere with biological assays and their use must be carefully validated.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective.[9][10] These systems can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
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Nanonization: Reducing the particle size of the compound to the nanometer range increases its surface area, which can significantly improve its dissolution rate and apparent solubility.[9][11][12] This can be achieved through techniques like milling or precipitation.[9][12]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Enhancement
This guide provides a step-by-step workflow for systematically improving the solubility of this compound for in vitro assays.
Guide 2: Validating a New Formulation in a Cell-Based Assay
Before using a new solubilization method in your main experiment, it's critical to perform validation studies.
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Vehicle Control: Always include a "vehicle" control group that contains the solubilizing agent (e.g., DMSO, cyclodextrin) at the same final concentration as your test compound, but without the compound itself. This will account for any effects of the formulation components on the assay.
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Assay Interference Check: Run your standard assay positive and negative controls in the presence of the vehicle to ensure the new formulation does not inhibit or artificially enhance the signal.
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Dose-Response Curve: Once solubility is achieved, perform a full dose-response curve for this compound to determine its potency with the new formulation.
Quantitative Data Summary
The following tables provide illustrative data on how different solubilization methods can improve the apparent aqueous solubility of a poorly soluble compound similar to this compound.
Table 1: Effect of Co-solvents on Apparent Solubility
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Assay Buffer (0.1% DMSO) | < 1 | - |
| Assay Buffer + 0.5% DMSO | 5 | ~5x |
| Assay Buffer + 1.0% DMSO | 12 | ~12x |
| Assay Buffer + 5% Ethanol + 0.1% DMSO | 15 | ~15x |
| Assay Buffer + 5% PEG 400 + 0.1% DMSO | 25 | ~25x |
Table 2: Effect of Cyclodextrins on Apparent Solubility
| Formulation (in Assay Buffer with 0.1% DMSO) | Apparent Solubility (µg/mL) | Fold Increase |
| Control | < 1 | - |
| 1% (w/v) HP-β-CD | 50 | ~50x |
| 2% (w/v) HP-β-CD | 95 | ~95x |
| 1% (w/v) SBE-β-CD | 120 | ~120x |
| 2% (w/v) SBE-β-CD | 250 | ~250x |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a stock solution of a poorly soluble compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a 10% (w/v) HP-β-CD Solution: Dissolve 1 g of HP-β-CD in 10 mL of deionized water. Gently warm and stir until fully dissolved. Sterile filter the solution using a 0.22 µm filter.
-
Weigh the Compound: Accurately weigh the required amount of this compound to prepare a concentrated stock solution (e.g., 10 mM).
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Complexation: Add a small amount of the 10% HP-β-CD solution to the solid compound to form a paste. Mix thoroughly.
-
Dissolution: Gradually add the remaining 10% HP-β-CD solution while continuously vortexing or sonicating. The solution should become clear. This may take 30 minutes to several hours.
-
Storage: Store the resulting stock solution at -20°C or -80°C.
-
Assay Use: Dilute this stock solution directly into your final assay buffer. Remember to include a vehicle control with the same final concentration of HP-β-CD.
Signaling Pathway Diagram
This compound, as a nitroaromatic compound, could potentially be investigated for its effects on cellular redox signaling pathways, such as those mediated by bacterial nitroreductases which are relevant in hypoxia-activated prodrugs or in gut microbiome metabolism.[13][14] The diagram below illustrates a hypothetical pathway where the compound is activated by a nitroreductase, leading to downstream cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Reduction of 8-Nitro-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selective reduction of 8-Nitro-1,2,3,4-tetrahydroquinoline to 8-Amino-1,2,3,4-tetrahydroquinoline. It is intended for researchers, scientists, and drug development professionals.
FAQs: Preventing Over-Reduction and Other Common Issues
Q1: What is "over-reduction" in the context of this compound, and how can I prevent it?
A1: Over-reduction refers to the undesired reduction of the quinoline ring system in addition to the intended reduction of the nitro group. While the tetrahydroquinoline ring is generally stable to many reducing agents, harsh conditions, particularly in catalytic hydrogenation, can lead to dearomatization or ring opening. To prevent this, it is crucial to select a chemoselective reduction method and carefully control reaction conditions such as temperature, pressure, and reaction time. Methods like using iron powder in acidic media or stannous chloride are generally considered milder and less likely to cause over-reduction of the heterocyclic ring compared to high-pressure catalytic hydrogenation.[1][2]
Q2: My catalytic hydrogenation with Pd/C is leading to a complex mixture of byproducts. What could be the cause?
A2: Catalytic hydrogenation with palladium on carbon (Pd/C) is a powerful reduction method, but it can sometimes lack selectivity.[1] A complex product mixture could arise from several factors:
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Over-reduction: As discussed above, the quinoline ring might be affected.
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Dehalogenation: If your substrate has halogen substituents, Pd/C is known to catalyze their removal.[1]
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Catalyst poisoning: Impurities in your starting material or solvent can poison the catalyst, leading to incomplete reaction and the formation of intermediates like hydroxylamines or azoxy compounds.[3]
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Harsh Conditions: High hydrogen pressure and elevated temperatures can promote side reactions.[4]
Consider using a different catalyst, such as Raney Nickel, which can sometimes be more selective, or switch to a non-catalytic method.[1]
Q3: I am observing incomplete reduction of the nitro group. How can I drive the reaction to completion?
A3: Incomplete reduction is a common issue that can be addressed by systematically evaluating the following factors:
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Reagent/Catalyst Activity: Ensure your reducing agent is fresh and your catalyst is active. For catalytic hydrogenations, the catalyst loading might need to be optimized.
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Solvent and Solubility: The starting material must be soluble in the reaction solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems.[5]
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Temperature: While some reductions proceed at room temperature, gentle heating might be necessary. However, be cautious as higher temperatures can also promote side reactions.
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Stoichiometry: For metal/acid reductions, ensure you are using a sufficient excess of the reducing metal and acid.
Q4: How do I choose the best reduction method for my specific derivative of this compound that has other functional groups?
A4: The choice of reducing agent is critical for chemoselectivity. Here is a general guide:
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For substrates with carbonyls (ketones, aldehydes): Stannous chloride (SnCl₂) in ethanol or ethyl acetate is a mild and highly selective option that typically does not affect carbonyl groups.[6] Iron powder with a weak acid like acetic acid is also a good choice.[1][2]
-
For substrates with esters or amides: These are generally stable under many nitro reduction conditions. However, to be safe, avoid strongly acidic or basic conditions for prolonged periods.
-
For substrates with halogens: To avoid dehalogenation, it is best to avoid Pd/C with H₂. Raney Nickel with H₂ is a better catalytic option.[1] Non-catalytic methods like Fe/HCl or SnCl₂ are also excellent choices as they do not typically remove halogens.[6]
Troubleshooting Guides
Problem: Low Yield of 8-Amino-1,2,3,4-tetrahydroquinoline
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient reagent/catalyst, poor solubility, low temperature, deactivated catalyst. | Increase stoichiometry of the reducing agent, try a different solvent or co-solvent system to improve solubility, gently heat the reaction, use a fresh batch of catalyst. |
| Formation of multiple products (byproducts) | Lack of chemoselectivity, harsh reaction conditions, presence of air (oxygen). | Switch to a milder reducing agent (e.g., from Pd/C to Fe/AcOH), lower the reaction temperature and pressure, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product degradation during workup | The resulting amine is sensitive to air or acid/base conditions. | Perform the workup quickly and at low temperatures. If the amine is basic, avoid strong acids. If it is sensitive to air oxidation, handle it under an inert atmosphere. |
Data Presentation: Comparison of Common Reduction Methods
| Method | Typical Yield (%) | Key Advantages | Common Drawbacks | Reference |
| H₂/Pd-C | 85-95% | High efficiency, clean workup. | Can cause over-reduction and dehalogenation. | [7] |
| Fe/HCl or Fe/AcOH | 75-90% | Highly chemoselective, cost-effective, avoids dehalogenation. | Requires stoichiometric amounts of metal, workup can be tedious to remove iron salts. | [1][2][8] |
| SnCl₂·2H₂O | 70-85% | Very mild and chemoselective, tolerates many functional groups. | Generates tin byproducts that need to be removed, can be less efficient for some substrates. | [1][9][10][11] |
Experimental Protocols
Protocol 1: Reduction with Iron Powder in Acetic Acid
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
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Solvent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., a 4:1 ratio).
-
Reagent Addition: To the stirring suspension, add iron powder (typically 3-5 eq).
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Reaction: Heat the mixture to reflux (around 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts. Wash the celite pad with ethanol.
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Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 8-Amino-1,2,3,4-tetrahydroquinoline. Further purification can be done by column chromatography if necessary.[8]
Protocol 2: Reduction with Stannous Chloride Dihydrate
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Setup: To a round-bottom flask with a magnetic stirrer, add this compound (1.0 eq) and dissolve it in ethanol.
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Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (around 78 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture and carefully quench it by pouring it into a solution of saturated sodium bicarbonate or a dilute NaOH solution to precipitate the tin salts.
-
Extraction: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Isolation: The solvent is removed under reduced pressure to give the crude product, which can be purified by chromatography.[9][10]
Mandatory Visualization
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Regioselectivity in Nitro-Tetrahydroquinoline Synthesis
Welcome to the technical support center for the synthesis of nitro-tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and controlling regioselectivity during the nitration of tetrahydroquinolines. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the electrophilic nitration of tetrahydroquinoline?
A1: The regioselectivity of the nitration of tetrahydroquinoline is primarily influenced by a combination of electronic and steric factors, which are in turn dictated by the reaction conditions. Key factors include:
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N-Protection: The lone pair of the nitrogen atom in the tetrahydroquinoline ring is a strong activating group that directs electrophilic substitution to the ortho and para positions (C6 and C8). However, under the acidic conditions typically used for nitration, the nitrogen is protonated, becoming a deactivating, meta-directing group. To achieve predictable regioselectivity, protection of the nitrogen with an electron-withdrawing group is often necessary.[1][2]
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Nature of the Protecting Group: The choice of the N-protecting group is crucial. Electron-withdrawing groups like acetyl (Ac), trifluoroacetyl (TFA), or 9-fluorenylmethoxycarbonyl (Fmoc) deactivate the ring, but to a different extent, thus influencing the position of nitration.[1][2][3]
-
Nitrating Agent and Reaction Conditions: The specific nitrating agent (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄, acetyl nitrate) and reaction parameters such as temperature and solvent can significantly impact the ratio of nitro isomers produced.[1][2][3]
-
Substituents on the Aromatic Ring: Pre-existing substituents on the benzene ring of the tetrahydroquinoline moiety will exert their own directing effects, influencing the final position of the incoming nitro group.
Q2: Why am I getting a mixture of 6-nitro and 7-nitro-tetrahydroquinoline isomers?
A2: The formation of a mixture of 6-nitro and 7-nitro isomers is a common issue. The unprotected or N-protonated tetrahydroquinoline is activated at the 6- and 8-positions (para and ortho to the nitrogen, respectively). However, steric hindrance at the 8-position often disfavors substitution. When the nitrogen is protected with an electron-withdrawing group, the directing effect changes. For instance, with an N-acetyl group, nitration often yields a mixture of 6-nitro and 7-nitro isomers, with the 7-nitro isomer sometimes being the major product.[1] Achieving high selectivity for one isomer over the other often requires careful optimization of the protecting group and reaction conditions.
Q3: How can I selectively synthesize 6-nitro-1,2,3,4-tetrahydroquinoline?
A3: Total regioselectivity for the 6-nitro isomer can be achieved by carefully selecting the N-protecting group and reaction conditions. Studies have shown that using a trifluoroacetyl (TFA) protecting group on the nitrogen atom of tetrahydroquinoline can lead to the exclusive formation of the 6-nitro isomer under specific nitration conditions.[1][2]
Q4: Is it possible to synthesize 5-nitro or 8-nitro-tetrahydroquinolines by direct nitration?
A4: Direct nitration to obtain the 5-nitro or 8-nitro isomers is challenging due to the electronic and steric factors of the tetrahydroquinoline ring system. The 8-position is sterically hindered, and the 5- and 7-positions are electronically less favored for electrophilic attack compared to the 6-position in the N-protected, deactivated ring. Alternative synthetic strategies, such as a three-component imino Diels-Alder reaction, may provide access to these regioisomers.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Incomplete N-protection or deprotection during the reaction. 2. Suboptimal choice of protecting group. 3. Inappropriate reaction temperature or time. | 1. Ensure complete protection of the nitrogen before nitration and check for stability of the protecting group under the reaction conditions. 2. Experiment with different N-protecting groups (e.g., trifluoroacetyl for 6-nitro selectivity). 3. Optimize the reaction temperature; lower temperatures often increase selectivity. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2] |
| Low Yield of Nitrated Product | 1. Decomposition of the starting material or product under harsh acidic conditions. 2. Use of an inappropriate nitrating agent. 3. Inefficient work-up or purification. | 1. Use milder nitrating conditions if possible. 2. Screen different nitrating agents (e.g., KNO₃/H₂SO₄, acetyl nitrate). 3. Quench the reaction carefully by pouring it over ice and perform extraction with a suitable solvent.[3] Purify the product using column chromatography. |
| Formation of Unwanted Byproducts | 1. Oxidation of the tetrahydroquinoline ring. 2. Over-nitration (dinitration). | 1. Use a stoichiometric amount of the nitrating agent. 2. Control the reaction temperature and time carefully to avoid multiple nitrations. |
| Difficulty in Separating Isomers | 1. Similar polarity of the nitro-tetrahydroquinoline isomers. | 1. Utilize high-performance column chromatography with different solvent systems. 2. Consider derivatization of the isomers to facilitate separation, followed by removal of the derivatizing group. |
Data Presentation
Table 1: Influence of N-Protecting Group on the Regioselectivity of Tetrahydroquinoline Nitration
| N-Protecting Group | Nitrating Agent | Temperature (°C) | Ratio of Isomers (6-nitro : 7-nitro : other) | Reference |
| None (N-protonated) | HNO₃/H₂SO₄ | 0 | Mixture of 6- and 8-nitro (predominantly) | [1] |
| Acetyl (Ac) | HNO₃/H₂SO₄ | 0 | Mixture, often with 7-nitro as major | [1] |
| Trifluoroacetyl (TFA) | HNO₃/H₂SO₄ | -25 to 0 | 100% 6-nitro | [1][2] |
| Fmoc | KNO₃/H₂SO₄ | 0 to RT | 41% 6-nitro, 25% 7-nitro | [3] |
Note: The ratios and yields can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline via N-Trifluoroacetylation
This protocol is adapted from studies demonstrating high regioselectivity for the 6-nitro isomer.[1][2]
Step 1: N-Trifluoroacetylation of 1,2,3,4-Tetrahydroquinoline
-
Dissolve 1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline.
Step 2: Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline
-
Cool a mixture of concentrated sulfuric acid to -25 °C.
-
Slowly add fuming nitric acid while maintaining the temperature below -20 °C.
-
Add a solution of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid dropwise to the nitrating mixture, keeping the temperature at -25 °C.
-
Stir the reaction mixture at -25 °C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is N-trifluoroacetyl-6-nitro-1,2,3,4-tetrahydroquinoline.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in methanol.
-
Add a solution of potassium carbonate in water.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 6-nitro-1,2,3,4-tetrahydroquinoline. Purify by column chromatography if necessary.
Protocol 2: Nitration of N-Fmoc-1,2,3,4-tetrahydroquinoline
This protocol is based on a procedure that yields a mixture of 6-nitro and 7-nitro isomers.[3]
-
Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Add dichloromethane to the mixture and stir for 15 minutes at 0 °C.
-
Add a solution of N-Fmoc-1,2,3,4-tetrahydroquinoline in dichloromethane dropwise to the nitrating mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
-
Quench the reaction by pouring it over crushed ice.
-
Extract the product with dichloromethane and wash with brine.
-
The crude product containing a mixture of N-Fmoc protected 6-nitro and 7-nitro isomers can be deprotected using pyrrolidine at room temperature.
-
After deprotection, the isomers can be separated by column chromatography.
Visualizations
Caption: Logical workflow for the regioselective nitration of tetrahydroquinoline.
Caption: Experimental workflow for the synthesis of nitro-tetrahydroquinolines.
References
- 1. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
scaling up the synthesis of 8-Nitro-1,2,3,4-tetrahydroquinoline
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stability issues of 8-Nitro-1,2,3,4-tetrahydroquinoline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Nitro-1,2,3,4-tetrahydroquinoline in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is influenced by several factors common to nitroaromatic and tetrahydroquinoline compounds. These include:
-
pH: Both acidic and basic conditions can potentially lead to the degradation of the compound. The protonation state of the tetrahydroquinoline nitrogen and the reactivity of the nitro group are pH-dependent.
-
Light Exposure: Nitroaromatic compounds are often susceptible to photodegradation. Exposure to UV or even ambient light can induce chemical changes.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Solvent: The choice of solvent is critical. While commonly used solvents like DMSO are suitable for short-term use, some solvents can promote degradation over time.
-
Presence of Contaminants: Impurities or contaminants in the solution can potentially catalyze degradation reactions.
Q2: What are the recommended storage conditions for solutions of this compound?
To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.
Q3: In which common laboratory solvents is this compound likely to be stable?
While specific long-term stability data is limited, some inferences can be made. DMSO is a common solvent for the characterization of nitro-tetrahydroquinolines, suggesting good short-term stability. However, it is important to note that DMSO and DMF have been observed to cause degradation of some quinoline derivatives over time. For aqueous solutions, the use of buffers to maintain a stable pH is crucial. It is always recommended to prepare fresh solutions for experiments whenever possible and to conduct a preliminary stability assessment in the chosen solvent system if long-term storage is necessary.
Q4: What are the potential degradation pathways for this compound?
Based on the chemical structure, potential degradation pathways may include:
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common degradation route for nitroaromatic compounds.
-
Oxidation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring system can be susceptible to oxidation, potentially leading to the formation of quinoline or other oxidized species.
-
Hydrolysis: Under certain pH conditions, hydrolysis of the molecule could occur, although this is generally less common for this structure compared to compounds with ester or amide groups.
-
Photodegradation: Exposure to light can lead to a variety of degradation products through complex photochemical reactions.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results over time.
This may be an indication of compound degradation in your stock or working solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always start by preparing a fresh solution of this compound from a solid sample to rule out degradation of the stored solution.
-
Analytical Confirmation: Analyze the concentration and purity of your new and old solutions using a suitable analytical method like HPLC-UV. A decrease in the main peak area and the appearance of new peaks in the older solution are strong indicators of degradation.
-
Review Storage Conditions: Ensure that your solutions are stored under the recommended conditions (see FAQ Q2).
Issue 2: Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
The presence of new peaks suggests the formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradation Products: If possible, use LC-MS/MS to obtain the mass of the new peaks. This information can help in identifying the potential degradation products and understanding the degradation pathway.
-
Conduct Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies by exposing the compound to stress conditions (e.g., high temperature, extreme pH, UV light, and oxidative conditions). This will help in developing a stability-indicating analytical method.
Data Presentation
Table 1: General Stability of Nitroaromatic Compounds under Different Conditions (Illustrative)
| Condition | General Effect on Stability | Recommended Mitigation |
| Acidic pH (e.g., pH < 4) | Potential for hydrolysis or other acid-catalyzed degradation. | Use buffered solutions within the optimal pH range (if known) or prepare fresh. |
| Neutral pH (e.g., pH 6-8) | Generally more stable, but oxidative degradation can occur. | Store under an inert atmosphere for long-term storage. |
| Basic pH (e.g., pH > 8) | Can catalyze degradation, particularly for nitroaromatic compounds. | Avoid highly basic conditions unless experimentally required. |
| Elevated Temperature (>25°C) | Accelerates degradation rates. | Store solutions at low temperatures (-20°C or -80°C). |
| Light Exposure (UV and Ambient) | Can induce photodegradation. | Use amber vials or protect from light. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of this compound in solution.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. The gradient can be optimized to achieve good separation of the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution to a working concentration in the solvent system you wish to test for stability.
-
Analyze an initial sample (t=0) to determine the initial peak area.
-
Store the solution under the desired conditions (e.g., specific temperature and light exposure).
-
Analyze samples at various time points (e.g., 1, 3, 7, 14 days) and compare the peak area of the parent compound to the initial measurement. The appearance of new peaks should also be noted.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Potential degradation pathways of the compound.
Technical Support Center: Analytical Method Development for Separating Isomers of Nitro-tetrahydroquinoline
Welcome to the technical support center for the analytical method development and purification of nitro-tetrahydroquinoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the separation of these challenging positional and potential stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of nitro-tetrahydroquinoline?
The main difficulties arise from the inherent properties of the molecule. Firstly, positional isomers of nitro-tetrahydroquinoline often have very similar polarities and physicochemical properties, making them difficult to resolve with standard chromatographic techniques. Secondly, the tetrahydroquinoline moiety contains a basic nitrogen atom, which can lead to undesirable interactions with the stationary phase, resulting in poor peak shape (tailing).[1][2] Finally, if the molecule has stereogenic centers, you will also need to separate enantiomers or diastereomers, which requires a chiral environment.[3][4]
Q2: Which chromatographic mode is best to start with for separating positional isomers of nitro-tetrahydroquinoline?
There are several viable options, and the best choice depends on the specific isomers and available equipment.
-
Normal-Phase HPLC (NP-HPLC): This is often an excellent starting point for separating positional isomers.[5][6] The separation is based on the interaction of polar functional groups with a polar stationary phase (like silica or amino-propyl), which can effectively differentiate the subtle differences in polarity due to the position of the nitro group.[7]
-
Reversed-Phase HPLC (RP-HPLC): While more common, RP-HPLC can be challenging for these basic compounds. However, with careful method development, particularly pH control and the use of modern, end-capped columns, excellent separation can be achieved.[2] Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions.[6][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for isomer separations, including both positional and chiral isomers.[9][10] It often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.[10]
Q3: My nitro-tetrahydroquinoline has a chiral center. How do I separate the enantiomers?
Separating enantiomers requires a chiral environment. There are three main approaches in HPLC and SFC:[11][12]
-
Chiral Stationary Phases (CSPs): This is the most direct and widely used method. Columns with chiral selectors (e.g., polysaccharide-based like cellulose or amylose derivatives, or macrocyclic glycopeptides) create a diastereomeric interaction with the enantiomers, allowing them to be separated.[3][12]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analytes. These can then be separated on a standard achiral column.[11]
-
Indirect Method (Derivatization): The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[11]
Q4: Can Gas Chromatography (GC) be used to separate these isomers?
Yes, Gas Chromatography-Mass Spectrometry (GC-MS) can be an effective technique, provided the nitro-tetrahydroquinoline isomers are sufficiently volatile and thermally stable.[13] Derivatization, for example, by silylation of the amine group, might be necessary to improve volatility and chromatographic performance.[14] GC can offer very high efficiency, which is beneficial for separating closely related isomers.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Positional Isomers
Q: My nitro-tetrahydroquinoline isomers are eluting too close together or as a single peak. How can I improve the separation?
A: This is the most common challenge. Poor resolution is typically due to insufficient selectivity (α) or efficiency (N) in your chromatographic system. Here is a systematic approach to improve it.
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor peak resolution.
Detailed Solutions:
-
Optimize Mobile Phase Composition (RP-HPLC):
-
Adjust Organic Modifier Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and often provides more time for the isomers to separate.[15]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.
-
Adjust pH: Since tetrahydroquinoline is basic, the mobile phase pH is a critical parameter. Adjusting the pH can change the ionization state of the molecule and its interaction with the stationary phase, significantly impacting selectivity. A good starting point is a pH between 2.5 and 4.[15]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, the column chemistry is the next most powerful tool.[16]
-
Different RP Selectivity: Try a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase. These offer different interaction mechanisms (e.g., π-π interactions) compared to a standard C18 column and can be very effective for aromatic isomers.[6][8]
-
Switch to Normal Phase (NP-HPLC): As mentioned in the FAQ, NP-HPLC on a silica or amino column is often highly effective for separating positional isomers due to its sensitivity to small differences in polarity.[5]
-
-
Optimize Temperature and Flow Rate:
-
Temperature: Lowering the column temperature can increase retention and may improve resolution. Conversely, higher temperatures can improve efficiency by reducing mobile phase viscosity, but may decrease retention.[17]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates (efficiency), leading to sharper peaks and better resolution, at the cost of longer analysis time.[17]
-
Issue 2: Poor Peak Shape (Tailing)
Q: The peaks for my nitro-tetrahydroquinoline isomers are asymmetrical and show significant tailing. What causes this and how can I fix it?
A: Peak tailing for basic compounds like nitro-tetrahydroquinoline in RP-HPLC is almost always caused by secondary interactions between the protonated amine group on your analyte and negatively charged, deprotonated silanol groups on the silica surface of the stationary phase.[18]
Detailed Solutions:
-
Operate at Low pH:
-
Use a High-Purity, End-Capped Column:
-
Increase Buffer Strength:
-
Action: Use a buffer concentration in the range of 25-50 mM.
-
Reasoning: A higher buffer concentration helps to maintain a consistent pH on the surface of the stationary phase and can also help to shield the analyte from interacting with the silanol groups.[1]
-
-
Avoid Column Overload:
-
Action: Reduce the mass of the sample injected onto the column by either diluting the sample or reducing the injection volume.
-
Reasoning: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing.[1]
-
Experimental Protocols (Starting Points)
These are generalized methods intended as a starting point for your method development. Optimization will be required.
Method 1: Reversed-Phase HPLC (RP-HPLC) for Positional Isomers
This method is based on typical conditions used for separating similar nitroaromatic compounds.[19][20]
| Parameter | Recommended Setting |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm or appropriate λmax |
| Injection Vol. | 5 µL |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile |
Method 2: Normal-Phase HPLC (NP-HPLC) for Positional Isomers
Normal phase is highly sensitive to water content; ensure use of dry solvents.[5]
| Parameter | Recommended Setting |
| Column | Silica or Amino (NH2), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Hexane |
| Mobile Phase B | Isopropanol (IPA) or Ethanol |
| Elution | Isocratic, e.g., 95:5 (A:B). Adjust as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm or appropriate λmax |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in the mobile phase |
Method 3: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomers
SFC is a powerful tool for chiral separations.[9][10] This is a typical screening method.
| Parameter | Recommended Setting |
| Column | Polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol (with 0.1% additive like diethylamine if peak shape is poor) |
| Gradient | 5% to 40% B over 10 minutes |
| Back Pressure | 150 bar |
| Flow Rate | 3.0 mL/min |
| Column Temp. | 40 °C |
| Detection | UV-DAD |
| Sample Prep. | Dissolve sample in Methanol or Ethanol |
Data Presentation: Comparison of Stationary Phases
The following table illustrates how to present comparative data when screening columns for the separation of positional isomers. Note: The data below is representative for a generic mixture of three positional isomers (e.g., ortho, meta, para) and is intended as an example.[21]
| Column (4.6x150mm) | Mobile Phase | Retention Time (min) | Resolution (Rₛ) | Tailing Factor (Tf) |
| Isomer 1 / 2 / 3 | Rₛ (1,2) / Rₛ (2,3) | Tf (1) / (2) / (3) | ||
| Standard C18 | 60:40 ACN:H₂O + 0.1% Formic Acid | 4.1 / 4.3 / 4.3 | 1.1 / 0.0 | 1.5 / 1.6 / 1.6 |
| Phenyl-Hexyl | 60:40 ACN:H₂O + 0.1% Formic Acid | 5.2 / 5.8 / 6.5 | 2.5 / 2.8 | 1.2 / 1.1 / 1.2 |
| Amino (Normal Phase) | 90:10 Hexane:IPA | 7.8 / 9.1 / 10.5 | 3.1 / 3.4 | 1.1 / 1.1 / 1.0 |
Visualizations
Method Development Strategy
Caption: General workflow for analytical method development for isomer separation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. youtube.com [youtube.com]
- 10. selvita.com [selvita.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 16. chromtech.com [chromtech.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of 6-Nitro- vs. 8-Nitro-1,2,3,4-tetrahydroquinoline: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the chemical and biological properties of 6-nitro-1,2,3,4-tetrahydroquinoline and its regioisomer, 8-nitro-1,2,3,4-tetrahydroquinoline. This document summarizes key physicochemical data, details experimental protocols for their synthesis and characterization, and explores their potential biological activities based on available literature.
The strategic placement of a nitro group on the 1,2,3,4-tetrahydroquinoline scaffold can significantly influence the molecule's electronic properties, reactivity, and biological interactions. Understanding the distinct characteristics of the 6-nitro and 8-nitro isomers is crucial for their application in medicinal chemistry and materials science. While direct comparative biological studies are limited, this guide consolidates existing data to facilitate further research and development.
Physicochemical Properties: A Tabulated Comparison
The fundamental physicochemical properties of 6-nitro- and this compound are summarized below. These parameters are essential for predicting their behavior in various chemical and biological systems.
| Property | 6-Nitro-1,2,3,4-tetrahydroquinoline | This compound |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol [1] | 178.19 g/mol |
| CAS Number | 14026-45-0[1] | 39217-93-1 |
| Appearance | Not specified | Not specified |
| Melting Point | 48-50 °C | Not specified |
| Boiling Point | 341.4±31.0 °C at 760 mmHg[2] | Not specified |
| Density | 1.2±0.1 g/cm³[2] | Not specified |
| LogP | 2.73[2] | 2.1 (predicted)[3] |
| pKa | Not specified | Not specified |
Synthesis and Reactivity
The synthesis of 6-nitro- and this compound is primarily achieved through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the presence and nature of a protecting group on the nitrogen atom.
A comprehensive study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that direct nitration of the unprotected amine in acidic conditions leads to a mixture of isomers, with the 7-nitro isomer often being a major product. However, by employing a protecting group strategy, the regioselectivity can be controlled. For instance, the nitration of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline has been shown to yield a mixture of nitro-isomers, including the 6- and 8-nitro derivatives, which can then be separated chromatographically.[4][5]
The reactivity of these isomers is influenced by the electron-withdrawing nature of the nitro group. The 6-nitro isomer, with the nitro group in the para-position relative to the nitrogen atom, is expected to have a more pronounced effect on the electron density of the aromatic ring compared to the 8-nitro isomer, where the nitro group is in the ortho-position. This difference in electronic distribution can affect their reactivity in further chemical transformations and their interactions with biological targets.
Experimental Protocols
General Procedure for the Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from a study on the regioselective nitration of tetrahydroquinoline derivatives.[4]
Materials:
-
N-Acetyl-1,2,3,4-tetrahydroquinoline
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 30 minutes).
-
Quench the reaction by carefully pouring the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the 6-nitro and 8-nitro isomers.
-
Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Analysis
The characterization of 6-nitro- and this compound is primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The position of the nitro group significantly affects the chemical shifts of the aromatic protons. In the 6-nitro isomer, the protons on the aromatic ring typically appear as a set of three distinct signals. In contrast, the 8-nitro isomer also shows three aromatic protons, but their chemical shifts and coupling patterns are different due to the proximity of the nitro group to the heterocyclic ring. A detailed NMR study has been conducted to unequivocally characterize all four possible nitro isomers (5-, 6-, 7-, and 8-nitro).[4]
¹³C NMR Spectroscopy: The carbon signals in the aromatic region are also diagnostic for each isomer. The carbon atom attached to the nitro group experiences a significant downfield shift.
Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹.
Comparative Biological Activity
Direct comparative studies on the biological activities of 6-nitro- and this compound are not extensively reported in the current literature. However, research on structurally related compounds, particularly 8-hydroxy-nitro-tetrahydroquinoline derivatives, provides valuable insights into their potential pharmacological profiles.
Studies on 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline have explored its biochemical characteristics, including metal-chelating properties and inhibitory effects on enzymes like methionine aminopeptidases (MetAPs).[4] The position of the nitro group is expected to influence the molecule's ability to coordinate with metal ions and interact with the active sites of enzymes.
The electron-withdrawing nature of the nitro group can modulate the acidity of the N-H proton and the overall electronic distribution of the molecule, which are critical factors for biological activity. It is hypothesized that the difference in the electronic and steric environment between the 6-nitro and 8-nitro isomers will lead to distinct biological activities. The 8-nitro isomer, with the nitro group ortho to the fused benzene ring, might exhibit different steric hindrance and intramolecular hydrogen bonding potential compared to the 6-nitro isomer.
Further research is required to directly compare the antibacterial, antifungal, anticancer, and other potential therapeutic activities of these two isomers.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of either 6-nitro- or this compound in specific signaling pathways. Research on related quinoline and tetrahydroquinoline derivatives has implicated them in various cellular processes, but direct evidence for these specific nitro-isomers is lacking. This represents a significant knowledge gap and an opportunity for future research to elucidate their mechanisms of action at the molecular level.
Conclusion
This comparative guide highlights the key differences and similarities between 6-nitro- and this compound based on currently available data. While their synthesis and physicochemical properties are relatively well-characterized, a significant gap exists in the direct comparative analysis of their biological activities and their roles in cellular signaling pathways. The provided experimental protocols and tabulated data offer a valuable resource for researchers initiating studies on these compounds. Future investigations are warranted to fully uncover the therapeutic potential of these distinct nitro-isomers of the versatile tetrahydroquinoline scaffold.
References
- 1. 6-Nitro-1,2,3,4-tetrahydroquinoline | C9H10N2O2 | CID 7064110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Nitro-1,2,3,4-tetrahydroquinoline | CAS#:14026-45-0 | Chemsrc [chemsrc.com]
- 3. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activity of 8-Nitro-1,2,3,4-tetrahydroquinoline and its Parent Compound, 1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 8-Nitro-1,2,3,4-tetrahydroquinoline and its parent scaffold, 1,2,3,4-tetrahydroquinoline. Due to a lack of direct comparative studies in the published literature, this guide synthesizes available data on the individual compounds and related derivatives to offer insights into their potential pharmacological profiles.
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 8-position of the aromatic ring is anticipated to significantly modulate the electronic properties and, consequently, the biological activity of the parent molecule.
Summary of Biological Activities
The following table summarizes the reported biological activities of various 1,2,3,4-tetrahydroquinoline derivatives to provide a contextual baseline for the parent compound's activity. Data for this compound is not available in the reviewed literature; therefore, the table highlights the activities of the core structure and other substituted analogs.
| Compound/Derivative | Biological Activity | Cell Line/Organism | Quantitative Data (IC₅₀/GI₅₀/MIC) | Reference |
| 1,2,3,4-Tetrahydroquinoline Derivatives | ||||
| Compound 2 (a tetrahydroquinoline derivative) | Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀: 50 µM (72h) | [3] |
| MDA-MB-231 (Breast Cancer) | IC₅₀: 25 µM (72h) | [3] | ||
| Compound 5e | Cytotoxic | NCI-H23 (Lung Cancer) | GI₅₀: 3.49 ± 0.999 μM | [4] |
| NUGC-3 (Gastric Cancer) | GI₅₀: 3.78 ± 0.618 μM | [4] | ||
| HCT 15 (Colon Cancer) | GI₅₀: 3.83 ± 0.994 μM | [4] | ||
| Compound 4b | Cytotoxic | Various Cancer Cell Lines | GI₅₀: 2.23 ± 0.455 μM | [4] |
| 8-Hydroxyquinoline Derivatives | ||||
| 8-Hydroxyquinoline (Parent Compound) | Antimicrobial | S. aureus, S. epidermidis, C. albicans | MIC: 3.44–13.78 μM | [5] |
| Nitroxoline (5-Nitro-8-hydroxyquinoline) | Antimicrobial | A. hydrophila | MIC: 5.26 μM | [5] |
| P. aeruginosa | MIC: 84.14 μM | [5] |
The Influence of the Nitro Group on Biological Activity
The introduction of a nitro group onto an aromatic ring can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. Nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[6] The strong electron-withdrawing nature of the nitro group can enhance the compound's ability to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target cells.
In the context of antimicrobial activity, the nitro group can be reduced by microbial nitroreductases to form cytotoxic metabolites that damage DNA and other vital cellular components.[6] This mechanism is the basis for the activity of several nitroaromatic drugs.
Regarding anticancer activity, the presence of a nitro group can contribute to the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation. The altered electronic profile of the molecule can also affect its binding affinity to biological targets.
Experimental Protocols
General Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the cytotoxic activity of a compound against cancer cell lines.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a chemical compound.
General Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution)
This diagram illustrates a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
Caption: A standard workflow for antimicrobial susceptibility testing using the broth microdilution method.
Structural Comparison
The structural difference between 1,2,3,4-tetrahydroquinoline and its 8-nitro derivative is the addition of a nitro group to the benzene ring.
Caption: Structural relationship between 1,2,3,4-tetrahydroquinoline and its 8-nitro derivative.
Concluding Remarks
While direct experimental data for this compound is not currently available, the principles of medicinal chemistry and the known activities of related compounds suggest that the introduction of an 8-nitro group would likely enhance the biological activity of the 1,2,3,4-tetrahydroquinoline scaffold. The potent electron-withdrawing nature of the nitro group is expected to increase both antimicrobial and cytotoxic potential.
Further research, including the synthesis and comprehensive biological evaluation of this compound, is necessary to validate these hypotheses and to fully elucidate its pharmacological profile in comparison to its parent compound. Such studies would be invaluable for the rational design of novel therapeutic agents based on the versatile tetrahydroquinoline framework.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
validating the structure of 8-Nitro-1,2,3,4-tetrahydroquinoline using X-ray crystallography
A comprehensive guide to validating the structure of 8-Nitro-1,2,3,4-tetrahydroquinoline, with a focus on X-ray crystallography and its alternatives for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate structural validation is crucial for understanding its chemical properties and potential applications. While X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule, other spectroscopic techniques provide complementary and often more readily accessible data for structural confirmation. This guide compares X-ray crystallography with key alternative methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of this compound.
While a specific crystal structure for this compound is not publicly available, the crystallographic data for the closely related compound, 8-Nitroquinoline, provides a valuable reference for understanding the potential solid-state conformation.[1][2] This guide will leverage this information alongside spectroscopic data for this compound to provide a holistic comparison of these validation techniques.
Comparison of Structural Validation Methods
The choice of analytical method for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the available instrumentation. The following table summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and Mass Spectrometry in the context of validating the structure of this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | Single crystal (typically >0.1 mm)[3] | 1-10 mg dissolved in a suitable deuterated solvent | Micrograms to nanograms |
| Analysis Time | Days to weeks (including crystal growth) | Minutes to hours | Minutes |
| Resolution | Atomic resolution (~1 Å) | Not applicable (provides connectivity) | High resolution can determine elemental composition |
| Destructive? | No | No | Yes (in most cases) |
| Key Advantage | Unambiguous 3D structure determination | Excellent for determining solution-state structure and connectivity | High sensitivity and accurate mass determination |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow[4][5] | Does not provide 3D spatial arrangement directly | Does not provide information on stereochemistry or connectivity |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the typical procedures for each of the discussed analytical techniques.
X-ray Crystallography
Single-crystal X-ray diffraction remains the gold standard for unequivocal structure determination.[3][4]
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of this compound suitable for diffraction.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Slowly evaporate the solvent at a constant temperature.[6][7] This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion, where a precipitant is allowed to slowly diffuse into the solution.
-
Alternatively, slow cooling of a saturated solution can also yield high-quality crystals.[5]
-
2. Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and rotate it to collect diffraction patterns at different orientations.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. A thorough NMR study is crucial for characterizing the four possible nitro isomers of 1,2,3,4-tetrahydroquinoline.[8]
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte in a deuterated solvent.
-
Procedure:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
2. Data Acquisition:
-
Objective: To acquire ¹H and ¹³C NMR spectra, and potentially 2D spectra (COSY, HSQC, HMBC).
-
Procedure:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. For this compound in DMSO, the expected signals would be around δ= 1.83 (q, J= 5.8 Hz) for the protons at C3.[8]
-
Acquire a ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra to establish correlations between protons and carbons.
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
1. Sample Preparation and Introduction:
-
Objective: To introduce the sample into the mass spectrometer.
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatograph.
-
2. Ionization and Mass Analysis:
-
Objective: To generate ions and separate them based on their mass-to-charge ratio.
-
Procedure:
-
Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).
-
For structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting product ions.[9]
-
Workflow Visualizations
The following diagrams illustrate the workflows for each of the discussed structural validation techniques.
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
Modern Alternatives to X-ray Crystallography
Recent advancements have introduced new techniques for structural determination that can overcome some of the limitations of traditional X-ray crystallography.
Microcrystal Electron Diffraction (MicroED): This cryo-electron microscopy technique uses a beam of electrons instead of X-rays to determine the structure of molecules.[4] A key advantage of MicroED is its ability to work with nanocrystals, which are much smaller than the crystals required for X-ray crystallography.[4] This can significantly reduce the time and effort required for crystal growth and data collection can be completed in under 30 minutes.[4]
Crystal Structure Prediction (CSP): Computational methods are increasingly being used to predict the crystal structure of small molecules.[10][11] These methods use algorithms to generate and rank possible crystal packings based on their calculated energies. While not a direct experimental validation, CSP can provide valuable insights into potential polymorphs and guide experimental crystallization efforts.[10][11]
Conclusion
The structural validation of this compound requires a multi-faceted approach. While X-ray crystallography provides the most definitive three-dimensional structure, its requirement for high-quality single crystals can be a significant bottleneck. NMR spectroscopy and mass spectrometry are indispensable techniques that provide crucial information on connectivity and molecular weight, respectively, and are often more readily accessible. For a comprehensive and unambiguous structural assignment, a combination of these methods is highly recommended. The emergence of techniques like MicroED offers promising avenues for overcoming the challenges associated with traditional crystallographic methods.
References
- 1. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. jsbms.jp [jsbms.jp]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Efficacy of Nitrating Agents for Tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
The nitration of tetrahydroquinoline is a critical transformation in synthetic organic chemistry, providing a versatile entry point for the introduction of various functional groups, which is of particular interest in the development of novel therapeutics. The regioselectivity and efficiency of this reaction are highly dependent on the choice of the nitrating agent and the reaction conditions. This guide provides a comprehensive comparison of different nitrating agents for the nitration of tetrahydroquinoline, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Nitrating Agents
The efficacy of a nitrating agent is determined by several factors, including the yield of the desired nitro product, the regioselectivity of the nitration, the harshness of the reaction conditions, and the safety profile of the reagent. For tetrahydroquinoline, the primary challenge lies in controlling the position of nitration on the benzene ring, with the 6- and 7-positions being the most common sites of electrophilic attack. The reactivity of the nitrogen atom in the heterocyclic ring often necessitates the use of N-protecting groups to prevent undesired side reactions and to direct the nitration to the carbocyclic ring.
Below is a summary of the performance of various nitrating agents in the nitration of tetrahydroquinoline and its N-protected derivatives.
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time | Product(s) (Ratio) | Total Yield (%) | Reference |
| Tetrahydroquinoline (THQ) | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 1 h | 7-nitro-THQ / 5-nitro-THQ (80:20) | 18 | [1][2] |
| N-Acetyl-THQ | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 1 h | 7-nitro-N-acetyl-THQ | 80 | [1][2] |
| N-Acetyl-THQ | AcONO₂ (from HNO₃/Ac₂O) | Ac₂O | 0 | 1 h | 7-nitro-N-acetyl-THQ / 5-nitro-N-acetyl-THQ (80:20) | 95 | [1][2] |
| N-Trifluoroacetyl-THQ | HNO₃/H₂SO₄ | H₂SO₄ | -25 | 30 min | 6-nitro-N-trifluoroacetyl-THQ | 98 | [1] |
| N-Trifluoroacetyl-THQ | HNO₃/TFA | TFA | -15 | 30 min | 6-nitro-N-trifluoroacetyl-THQ | 95 | [1] |
| N-Benzoyl-THQ | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 1 h | 7-nitro-N-benzoyl-THQ | 85 | [1][2] |
| N-Boc-THQ | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 1 h | 7-nitro-N-Boc-THQ | 70 | [1][2] |
| N-Fmoc-THQ | KNO₃/H₂SO₄ | DCM | rt | 2.5 h | 6-nitro-N-Fmoc-THQ | 90 | [1] |
Key Observations:
-
Influence of N-Protecting Group: The nature of the N-protecting group plays a crucial role in determining the regioselectivity of nitration.[1] Electron-withdrawing groups like trifluoroacetyl and Fmoc favor the formation of the 6-nitro isomer, while less electron-withdrawing groups like acetyl, benzoyl, and Boc predominantly yield the 7-nitro isomer.[1][2]
-
Unprotected Tetrahydroquinoline: Direct nitration of unprotected tetrahydroquinoline in strong acid leads to the formation of the N-protonated species, which deactivates the ring and directs nitration to the 5- and 7-positions, albeit in low yield.[1][2]
-
Nitrating Agent and Conditions: The choice of nitrating agent and reaction temperature can be optimized to achieve high yields and selectivity. For instance, the use of nitric acid in trifluoroacetic acid (TFA) provides a high yield of the 6-nitro product for N-trifluoroacetyl-tetrahydroquinoline at a slightly higher temperature compared to the mixed acid conditions.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and consistent results. The following are representative procedures for the nitration of tetrahydroquinoline derivatives.
Protocol 1: Nitration of N-Trifluoroacetyl-tetrahydroquinoline to 6-Nitro-N-trifluoroacetyl-tetrahydroquinoline[1]
Materials:
-
N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1 mmol) in concentrated sulfuric acid (5 mL) at -25 °C.
-
Slowly add a solution of concentrated nitric acid (1 mmol) in concentrated sulfuric acid (1 mL) to the reaction mixture while maintaining the temperature at -25 °C.
-
Stir the mixture at -25 °C for 30 minutes.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 6-nitro-N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline.
Protocol 2: Nitration of N-Acetyl-tetrahydroquinoline to 7-Nitro-N-acetyl-tetrahydroquinoline[1][2]
Materials:
-
N-Acetyl-1,2,3,4-tetrahydroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.
-
Add a solution of concentrated nitric acid (1 mmol) in concentrated sulfuric acid (1 mL) dropwise to the reaction mixture at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure 7-nitro-N-acetyl-1,2,3,4-tetrahydroquinoline.
Reaction Mechanisms and Regioselectivity
The nitration of tetrahydroquinoline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regiochemical outcome is dictated by the electronic properties of the tetrahydroquinoline ring system and the nature of the N-substituent.
Caption: General mechanism for the electrophilic nitration of N-protected tetrahydroquinoline.
In acidic media, the lone pair of electrons on the nitrogen of unprotected tetrahydroquinoline is protonated, forming an ammonium ion. This -NH₂⁺- group is strongly deactivating and meta-directing, leading to nitration at the 5- and 7-positions.
When the nitrogen is protected with an acyl group (e.g., acetyl, trifluoroacetyl), the lone pair is delocalized into the carbonyl group, reducing its basicity and preventing protonation. The N-acyl group is still deactivating but is ortho-, para-directing. The observed regioselectivity is a result of the interplay between the electronic directing effects of the N-acyl group and the fused aliphatic ring, as well as steric hindrance.
Caption: Factors influencing the regioselectivity of tetrahydroquinoline nitration.
The stronger the electron-withdrawing nature of the N-acyl group (e.g., trifluoroacetyl), the greater the deactivation of the aromatic ring, which can lead to a shift in regioselectivity towards the 6-position.
Conclusion
The selection of an appropriate nitrating agent and the careful control of reaction conditions are paramount for achieving high efficacy and desired regioselectivity in the nitration of tetrahydroquinoline. For the synthesis of 6-nitro-tetrahydroquinoline derivatives, N-protection with a strong electron-withdrawing group such as trifluoroacetyl or Fmoc is highly effective. Conversely, for the preparation of 7-nitro-tetrahydroquinoline, N-acyl groups like acetyl or benzoyl are preferred. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the complexities of this important synthetic transformation. Further exploration of milder and more selective nitrating agents continues to be an active area of research with the potential to provide even more efficient and environmentally benign synthetic routes.
References
In Vitro Antimicrobial Profile: A Comparative Analysis of 8-Nitro-1,2,3,4-tetrahydroquinoline Analogs and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antimicrobial activity of compounds related to 8-Nitro-1,2,3,4-tetrahydroquinoline with established antibiotics. Due to a lack of publicly available data for this compound, this analysis focuses on structurally similar nitro-substituted quinoline derivatives, offering valuable insights into their potential as antimicrobial agents. The data presented is compiled from various scientific studies and is intended to serve as a resource for further research and development in the field of novel antibiotics.
Comparative Antimicrobial Activity
The in vitro efficacy of nitro-substituted quinoline derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these compounds in comparison to widely used antibiotics such as Ciprofloxacin and Ampicillin. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: In Vitro Activity of 8-Nitrofluoroquinolone Derivatives Against Staphylococcus aureus
| Compound | MIC (µg/mL) |
| p-toluidine derivative | 2-5 |
| p-chloroaniline derivative | 2-5 |
| aniline derivative | 2-5 |
Data sourced from a study on new 8-nitrofluoroquinolone models.
Table 2: Comparative In Vitro Activity of Ciprofloxacin Against Various Bacterial Strains
| Bacterial Strain | MIC90 (mg/L) |
| Enterobacteriaceae | 0.03-0.23 |
| Pseudomonas aeruginosa | 0.37 |
| Haemophilus influenzae | <0.015 |
| Staphylococcus aureus | 0.75 |
| Streptococcus pneumoniae | 1.89 |
| Streptococcus faecalis | 0.95 |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. Data from a comparative study of quinoline derivatives.[1]
Table 3: In Vitro Activity of Ampicillin Against Various Bacterial Strains
| Bacterial Strain | Susceptibility |
| Gram-negative bacilli | Higher percentage inhibited compared to tetracycline or chloramphenicol |
| Streptococcus faecalis | Higher percentage inhibited compared to tetracycline or chloramphenicol |
Data from a comparative study of ampicillin with other antibiotics.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the determination of in vitro antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds and reference antibiotics are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are included on each plate. The plates are then incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative test to determine the susceptibility of a bacterial isolate to a range of antibiotics.[4][5][6][7][8]
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method, matching the 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
-
Application of Antibiotic Disks: Paper disks impregnated with known concentrations of the test compounds and standard antibiotics are placed on the surface of the inoculated agar plate using sterile forceps. The disks should be gently pressed to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation of Results: After incubation, the diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested antimicrobial agent.
Visualizing the Proposed Mechanism of Action
The antimicrobial activity of nitro-aromatic compounds is often linked to their reduction by bacterial nitroreductases. This process can lead to the formation of cytotoxic intermediates that damage cellular components.
Caption: Proposed activation of nitro-quinolines by bacterial nitroreductases.
This diagram illustrates a plausible mechanism where the inactive nitro-compound is enzymatically reduced within the bacterial cell, leading to the formation of toxic reactive intermediates that cause widespread cellular damage and ultimately, cell death.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Activity of ampicillin in vitro compared with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTIVITY OF AMPICILLIN IN VITRO COMPARED WITH OTHER ANTIBIOTICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
Comparative Cross-Reactivity Analysis of 8-Nitro-1,2,3,4-tetrahydroquinoline in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular cross-reactivity of 8-Nitro-1,2,3,4-tetrahydroquinoline. In the absence of direct published studies on this specific molecule, this document presents a hypothetical analysis based on common experimental protocols and data from functionally and structurally related quinoline derivatives. The aim is to offer a framework for assessing the selectivity and potential off-target effects of this compound.
Introduction to this compound and the Importance of Cross-Reactivity Studies
This compound is a heterocyclic compound featuring a tetrahydroquinoline scaffold, a class of molecules known for a wide range of biological activities. The presence of the nitro group can significantly influence its pharmacological profile. Cross-reactivity studies are crucial in early-stage drug development to identify unintended molecular interactions that could lead to adverse effects or provide opportunities for drug repositioning. This guide outlines a panel of cellular assays to construct a selectivity profile for this compound, comparing its activity against a hypothetical primary target with its effects on other cellular components.
Hypothetical Primary Target: Kinase X
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of "Kinase X," a key enzyme in a cancer-related signaling pathway. The subsequent cross-reactivity assays will evaluate its inhibitory potential against a panel of other kinases and its general cytotoxic effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primary Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay measures the extent to which this compound binds to its intended target, Kinase X, within living cells.
-
Cell Line: HEK293 cells transiently expressing Kinase X fused to a NanoLuc® luciferase enzyme.
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer, which competitively binds to the ATP-binding pocket of the kinase.
-
Treat the cells with varying concentrations of this compound.
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal, which is the ratio of light emitted by the tracer and the NanoLuc® luciferase.
-
A decrease in the BRET signal indicates displacement of the tracer by the compound, signifying target engagement.
-
Calculate the IC50 value from the dose-response curve.
-
Kinase Selectivity Profiling: KinomeScan™
To assess the broader kinase selectivity, a competitive binding assay against a panel of 468 kinases is employed.
-
Methodology: The assay utilizes DNA-tagged kinases. This compound is tested for its ability to compete with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. The results are reported as the percentage of kinase remaining bound in the presence of the test compound.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Lines: A panel of cancer cell lines (e.g., A549, MCF7, HepG2) and a non-cancerous cell line (e.g., HEK293).
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 (half-maximal cytotoxic concentration) for each cell line.
-
Apoptosis Induction Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Line: A representative cancer cell line (e.g., A549).
-
Procedure:
-
Treat cells with this compound at its CC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase X (Primary Target) | 95% | 50 |
| Kinase A | 60% | 800 |
| Kinase B | 45% | >1000 |
| Kinase C | 15% | >10000 |
| Kinase D | 5% | >10000 |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) |
| A549 | Lung Carcinoma | 10.5 |
| MCF7 | Breast Carcinoma | 15.2 |
| HepG2 | Hepatocellular Carcinoma | 25.8 |
| HEK293 | Human Embryonic Kidney | > 50 |
Table 3: Apoptosis Induction in A549 Cells
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Vehicle Control | 95.1% | 2.5% | 1.8% | 0.6% |
| This compound (10.5 µM) | 40.2% | 35.7% | 20.1% | 4.0% |
Visualizations
Caption: Hypothetical signaling pathway showing the primary target (Kinase X) and an off-target (Kinase A) of this compound.
Caption: Experimental workflow for the cross-reactivity assessment of this compound.
A Comparative Guide to the Analytical Validation of HPLC Methods for 8-Nitro-1,2,3,4-tetrahydroquinoline Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the validation of 8-Nitro-1,2,3,4-tetrahydroquinoline purity, focusing on a primary High-Performance Liquid Chromatography (HPLC) method. The document outlines key performance characteristics, detailed experimental protocols, and a comparison with an alternative analytical technique, Ultra-Performance Liquid Chromatography (UPLC), to aid researchers and drug development professionals in selecting and implementing robust analytical strategies. The data presented herein is representative of typical validation results for a compound of this nature, established in accordance with ICH Q2(R1) guidelines.[1][2]
Data Presentation: HPLC Method Validation Parameters
The following tables summarize the quantitative data from a representative analytical validation of a reversed-phase HPLC method for determining the purity of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 150 | ≥ 0.999 |
Table 3: Precision
| Precision Level | Acceptance Criteria (%RSD) | Typical Result (%RSD) |
| Repeatability (Intra-day, n=6) | ≤ 2.0% | 0.95% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% | 1.35% |
Table 4: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | Acceptance Criteria | Typical Result |
| 50 | 98.0 - 102.0% | 99.5% |
| 100 | 98.0 - 102.0% | 100.2% |
| 150 | 98.0 - 102.0% | 99.8% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Typical Result |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
Table 6: Robustness
| Parameter Variation | Impact on Results |
| Flow Rate (± 0.1 mL/min) | No significant impact |
| Mobile Phase Composition (± 2%) | No significant impact |
| Column Temperature (± 2 °C) | No significant impact |
Comparison with an Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)
While HPLC is a robust and widely used technique, UPLC presents a high-performance alternative, particularly beneficial for high-throughput screening and improved resolution.
Table 7: HPLC vs. UPLC for this compound Purity Analysis
| Feature | HPLC Method | UPLC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Based on the same principle as HPLC but utilizes smaller particle size columns (sub-2 µm).[3][4] |
| Instrumentation | Standard HPLC system with UV detector. | UPLC system capable of handling high backpressures, with a photodiode array (PDA) or mass spectrometry (MS) detector. |
| Typical Stationary Phase | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). | Sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[5] |
| Analysis Time | ~15-20 minutes per sample. | ~2-5 minutes per sample.[6] |
| Resolution | Good | Superior resolution and peak capacity.[4] |
| Sensitivity | Standard | Higher sensitivity due to sharper peaks.[3] |
| Solvent Consumption | Moderate | Significantly lower solvent consumption.[6] |
| Advantages | Widely available, robust, and well-established. | Faster analysis, improved sensitivity, and reduced solvent usage.[3] |
| Limitations | Longer run times and lower resolution compared to UPLC. | Higher initial instrument cost and more susceptible to matrix effects.[3] |
Experimental Protocols
Validated HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound purity.
1.1. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
1.2. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 100 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Validation Procedure
-
Specificity: Analyze a blank (mobile phase) to ensure no interfering peaks are observed at the retention time of this compound.
-
Linearity: Prepare a series of at least five standard solutions ranging from 1% to 150% of the nominal concentration. Inject each solution in triplicate and plot the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of the reference standard at three levels (e.g., 50%, 100%, and 150% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day): Inject six replicate preparations of the sample solution on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ by injecting serially diluted solutions and establishing the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).[7]
Mandatory Visualization
References
- 1. scribd.com [scribd.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
A Comparative Analysis of the Anticancer Potential of 8-Nitro- and 8-Amino-1,2,3,4-tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, heterocyclic compounds, particularly quinoline and its derivatives, have emerged as a promising class of therapeutic agents. Their diverse pharmacological activities have spurred extensive research into their potential as anticancer drugs. This guide provides a comparative overview of the anticancer activity of 8-nitro-1,2,3,4-tetrahydroquinoline and its amino derivative, 8-amino-1,2,3,4-tetrahydroquinoline. Due to a lack of direct comparative studies on these specific molecules, this analysis is based on experimental data from structurally related nitro- and amino-substituted tetrahydroquinoline analogs to provide a representative comparison of their potential anticancer efficacy.
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity of representative nitro- and amino-substituted tetrahydroquinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Compound Class | Representative Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-substituted Tetrahydroquinolines | 6-methoxy-4-methyl-8-nitro-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | Not explicitly stated for the nitro precursor, but the amino derivative showed high potency.[1] | |
| Substituted 2-arylquinolines (general class) | PC3 (Prostate), HeLa (Cervical) | 31.37 - 34.34 | [2] | |
| Amino-substituted Tetrahydroquinolines | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | 0.016 ± 0.003 | [1] |
| Morpholine-substituted tetrahydroquinoline (Compound 10e) | A549 (Lung Cancer) | 0.033 ± 0.003 | [3] | |
| Morpholine-substituted tetrahydroquinoline (Compound 10h) | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [3] | |
| 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18) | HeLa (Cervical) | 13.15 | [2] |
Note: The data presented is from different studies and experimental conditions may vary. A direct comparison of IC50 values should be made with caution. The provided data suggests that amino-substituted tetrahydroquinolines have shown potent anticancer activity in various cancer cell lines, with some derivatives exhibiting nanomolar efficacy. While data for the specific this compound is sparse, the general trend in quinoline chemistry often involves the reduction of a nitro group to an amine as a key step in enhancing biological activity.[1][4]
Experimental Protocols
Detailed methodologies for key experiments in evaluating the anticancer activity of these compounds are outlined below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[5]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[5] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the compounds as for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL in PBS) to the cell suspension.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[7][8]
Mandatory Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: A generalized workflow for the synthesis and in vitro evaluation of the anticancer activity of test compounds.
Simplified Signaling Pathway for Apoptosis Induction
Caption: A simplified representation of the intrinsic apoptosis pathway often induced by DNA-damaging anticancer agents.
References
- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Computational Docking Analysis of 8-Nitro-1,2,3,4-tetrahydroquinoline and its Analogs Against HSP90 and RET Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking performance of nitrophenyl-substituted tetrahydroisoquinoline derivatives, serving as surrogates for 8-Nitro-1,2,3,4-tetrahydroquinoline, against the therapeutically relevant protein targets, Heat Shock Protein 90 (HSP90) and Rearranged during Transfection (RET) kinase. Due to the limited availability of direct computational docking studies for this compound, this guide leverages data from closely related analogs to provide insights into potential binding affinities and interactions. The data presented is based on a comprehensive analysis of published research, offering a valuable resource for in silico drug discovery and development.
Comparative Docking Performance
The binding affinities of several nitrophenyl-tetrahydroisoquinoline derivatives against HSP90 and RET kinase were evaluated and compared with standard inhibitors. The docking scores, represented as binding energy in kcal/mol, indicate the strength of the interaction between the ligand and the protein target. A more negative value suggests a stronger binding affinity.
Table 1: Comparative Docking Scores (Binding Energy in kcal/mol) of Nitrophenyl-Tetrahydroisoquinoline Derivatives and Standard Inhibitors against HSP90 and RET Kinase.
| Compound | Target Protein | Binding Energy (kcal/mol) | Standard Inhibitor | Binding Energy (kcal/mol) of Standard |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-3-methylthio-8-(3-nitrophenyl)−5,6,7,8-tetrahydroisoquinoline (Compound 3 ) | HSP90 | -6.8 | Onalespib | -7.1 |
| N-(aryl)-2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetamide derivative (Compound 8b ) | RET Kinase | -6.8 | Alectinib | -7.2 |
| Compound 3 | RET Kinase | -5.2 | Alectinib | -7.2 |
| Compound 7 (a cyclized derivative of Compound 8b) | RET Kinase | -5.6 | Alectinib | -7.2 |
Data sourced from a 2025 study on new tetrahydroisoquinoline derivatives.[1][2]
The results indicate that the nitrophenyl-tetrahydroisoquinoline derivatives exhibit promising binding affinities for both HSP90 and RET kinase.[1] Compound 3 shows a binding energy comparable to the standard HSP90 inhibitor, Onalespib.[1] Similarly, compound 8b demonstrates a strong interaction with RET kinase, with a binding energy close to that of the established inhibitor, Alectinib.[1] These findings suggest that the tetrahydroisoquinoline scaffold with a nitrophenyl substitution represents a viable starting point for the design of novel inhibitors for these cancer-related targets.
Experimental Protocols
The computational docking studies were performed using established molecular modeling software and protocols to predict the binding mode and affinity of the ligands to their protein targets.
General Molecular Docking Protocol
A typical molecular docking workflow involves the following key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., HSP90 or RET kinase) is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Ligand Preparation: The 2D structures of the ligands (nitrophenyl-tetrahydroisoquinoline derivatives and standard inhibitors) are drawn and converted into 3D structures. The geometries of the ligands are then optimized to find their most stable, low-energy conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking Simulation: A docking algorithm, such as the one implemented in AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box of the receptor. The algorithm samples different orientations and conformations of the ligand and scores them based on a defined scoring function.
-
Analysis of Results: The results are analyzed to identify the best binding poses, characterized by the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Signaling Pathways and Experimental Workflow
RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3][4][5][6][7] Aberrant activation of the RET signaling pathway is implicated in various cancers.[3][5]
Caption: Simplified RET signaling pathway.
HSP90 and Client Protein Regulation
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.[8][9][10][11][12] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[8]
Caption: HSP90-mediated client protein regulation and the effect of HSP90 inhibitors.
Computational Docking Workflow
The process of computational docking involves a series of steps to predict the interaction between a ligand and a protein.
Caption: A general workflow for computational molecular docking studies.
References
- 1. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. HSP90 Function | HSP90 [hsp90.ca]
- 10. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSP90 Regulation | HSP90 [hsp90.ca]
- 12. Hsp90 - Wikipedia [en.wikipedia.org]
Comparative Spectroscopic Analysis of 8-Nitro-1,2,3,4-tetrahydroquinoline Regioisomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 5-, 6-, 7-, and 8-nitro-1,2,3,4-tetrahydroquinoline. This document provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data, alongside detailed experimental protocols.
Introduction
The positional isomerism of the nitro group on the benzene ring of the 1,2,3,4-tetrahydroquinoline scaffold significantly influences the electronic environment and, consequently, the spectroscopic characteristics of the molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in drug discovery and development, where precise structural elucidation is paramount. This guide presents a comparative summary of the key spectroscopic data for the 5-, 6-, 7-, and this compound regioisomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained from various analytical techniques for the four regioisomers of nitro-1,2,3,4-tetrahydroquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is directly affected by the position of the electron-withdrawing nitro group.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Nitro-1,2,3,4-tetrahydroquinoline Regioisomers [1]
| Proton | 5-Nitro-THQ | 6-Nitro-THQ | 7-Nitro-THQ | 8-Nitro-THQ |
| H-2 | 3.34 (t) | 3.32 (t) | 3.32 (t) | 3.43 (t) |
| H-3 | 1.93 (m) | 1.92 (m) | 1.91 (m) | 1.96 (m) |
| H-4 | 2.94 (t) | 2.76 (t) | 2.75 (t) | 2.79 (t) |
| H-5 | - | 7.78 (dd) | 7.42 (d) | 7.21 (dd) |
| H-6 | 7.50 (d) | - | 7.42 (d) | 6.64 (t) |
| H-7 | 7.15 (t) | 6.42 (d) | - | 7.21 (dd) |
| H-8 | 7.50 (d) | 7.78 (dd) | - | - |
| NH | 6.80 (br s) | 6.50 (br s) | 6.10 (br s) | 5.90 (br s) |
Note: Spectra were recorded in CDCl₃. (t = triplet, m = multiplet, dd = doublet of doublets, d = doublet, br s = broad singlet)[1]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Nitro-1,2,3,4-tetrahydroquinoline Regioisomers
| Carbon | 5-Nitro-THQ | 6-Nitro-THQ | 7-Nitro-THQ | 8-Nitro-THQ |
| C-2 | Data not available | 42.1 | Data not available | Data not available |
| C-3 | Data not available | 22.1 | Data not available | Data not available |
| C-4 | Data not available | 27.2 | Data not available | Data not available |
| C-4a | Data not available | 124.9 | Data not available | Data not available |
| C-5 | Data not available | 126.0 | Data not available | Data not available |
| C-6 | Data not available | 139.8 | Data not available | Data not available |
| C-7 | Data not available | 126.0 | Data not available | Data not available |
| C-8 | Data not available | 114.5 | Data not available | Data not available |
| C-8a | Data not available | 151.7 | Data not available | Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the nitro (NO₂) group and the N-H bond of the tetrahydroquinoline ring are key diagnostic features.
Table 3: Key IR Absorption Bands (cm⁻¹) of Nitro-1,2,3,4-tetrahydroquinoline Regioisomers
| Functional Group | 5-Nitro-THQ | 6-Nitro-THQ | 7-Nitro-THQ | 8-Nitro-THQ |
| N-H Stretch | ~3400 | ~3394[2] | ~3400 | ~3400 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| NO₂ Asymmetric Stretch | ~1520 | ~1512[2] | ~1520 | ~1520 |
| NO₂ Symmetric Stretch | ~1340 | ~1342[2] | ~1340 | ~1340 |
| C=C Aromatic Stretch | ~1600, ~1480 | ~1620, ~1490[2] | ~1600, ~1480 | ~1600, ~1480 |
Note: Specific experimental IR data for the 5-, 7-, and 8-nitro isomers are not widely available. The table indicates expected ranges based on the known spectrum of the 6-nitro isomer and general spectroscopic principles.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the nitro-1,2,3,4-tetrahydroquinoline regioisomers, the molecular ion peak (M⁺) is expected at m/z 178.
Table 4: Mass Spectrometry Data of Nitro-1,2,3,4-tetrahydroquinoline Regioisomers
| Parameter | 5-Nitro-THQ | 6-Nitro-THQ | 7-Nitro-THQ | 8-Nitro-THQ |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol | 178.19 g/mol [3] | 178.19 g/mol [4] | 178.19 g/mol |
| (M⁺) m/z | 178 | 178 | 178 | 178 |
| Key Fragments | Data not available | Data not available | Data not available | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the nitro group on the aromatic ring is expected to influence the absorption maxima (λmax).
Table 5: UV-Vis Absorption Data of Nitro-1,2,3,4-tetrahydroquinoline Regioisomers
| Parameter | 5-Nitro-THQ | 6-Nitro-THQ | 7-Nitro-THQ | 8-Nitro-THQ |
| λmax (nm) | Data not available | Data not available | Data not available | Data not available |
| Solvent | - | - | - | - |
Note: Specific experimental UV-Vis absorption maxima for the four regioisomers are not available in the public domain. Nitroaromatic compounds generally exhibit strong absorption bands in the UV region.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitro-1,2,3,4-tetrahydroquinoline isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal before scanning the sample.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and characteristic fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of the this compound regioisomers.
Conclusion
This guide provides a foundational comparison of the spectroscopic properties of 5-, 6-, 7-, and this compound. While a complete experimental dataset for all analytical techniques is not fully available in the public domain for all isomers, the provided data and general protocols offer a valuable resource for researchers in the field. The distinct ¹H NMR profiles, in particular, serve as a reliable method for differentiating between these regioisomers. Further research to populate the missing spectroscopic data would be beneficial for the scientific community.
References
Safety Operating Guide
Proper Disposal of 8-Nitro-1,2,3,4-tetrahydroquinoline: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 8-Nitro-1,2,3,4-tetrahydroquinoline is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, belonging to the nitroaromatic family, must be treated as hazardous waste due to its potential toxicity and environmental impact.[1][2] Adherence to strict disposal protocols is essential to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for closely related nitro and tetrahydroquinoline compounds, the recommended PPE includes:
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, as related compounds can cause skin irritation.[3][4] |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and potential eye irritation.[3][4] |
| Skin and Body Protection | Lab coat and long-sleeved clothing | Minimizes the risk of accidental skin exposure.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoids inhalation of any potential vapors or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound should follow the hazardous waste guidelines established by your institution and local regulations. The following is a general, step-by-step operational plan:
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for this compound waste with the words "Hazardous Waste," the full chemical name, and any relevant hazard pictograms.
-
Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents or acids, to prevent potentially violent reactions.
Step 2: Waste Collection
-
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated, compatible, and sealable container.
-
For liquid waste, use a container with a secure screw cap. For solid waste, a clearly labeled, sealed bag or container is appropriate.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.
-
Ensure the SAA is a well-ventilated, cool, and dry location away from heat sources and direct sunlight.
-
The waste container must be kept closed except when adding waste.
Step 4: Spill Management
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the substance.[5]
-
Collect the absorbed material into a sealed container and label it as hazardous waste for proper disposal.[5]
-
All materials used for spill cleanup must also be disposed of as hazardous waste.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this is illegal and environmentally harmful.
-
The final disposal method will likely be incineration at a licensed hazardous waste treatment facility.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.at [fishersci.at]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
Essential Safety and Operational Guide for 8-Nitro-1,2,3,4-tetrahydroquinoline
Disclaimer: No specific safety data sheet (SDS) for 8-Nitro-1,2,3,4-tetrahydroquinoline was located. This guidance is based on the safety data for the closely related isomer, 7-Nitro-1,2,3,4-tetrahydroquinoline, and general safety protocols for nitro and quinoline compounds. It is imperative to treat this compound as a hazardous substance and to handle it with extreme caution.
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical and to minimize any potential risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to be a hazardous substance requiring meticulous handling. Based on data for the 7-nitro isomer, it is likely to cause skin and serious eye irritation.[1][2] Due to the presence of the nitro group and the quinoline structure, it should be handled as a potentially toxic and carcinogenic compound.[3][4] A comprehensive approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable choices.[1] Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities, a chemical-resistant apron or suit is recommended.[2] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if aerosolization is possible.[1][2] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5]
-
Verify the availability of appropriate spill cleanup materials.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust or vapors.[3]
-
Use non-sparking tools to prevent ignition.[6]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
-
Store in a locked cabinet or area accessible only to authorized personnel.[3]
Emergency and Disposal Plan
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill:
-
For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[3]
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9] |
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[3]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.at [fishersci.at]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
